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  • Product: Isoquinolin-4-ol hydrochloride
  • CAS: 15365-53-4

Core Science & Biosynthesis

Foundational

Isoquinolin-4-ol Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications

Executive Summary In modern medicinal chemistry and advanced organic synthesis, the isoquinoline bicyclic system serves as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, the isoquinoline bicyclic system serves as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors. Isoquinolin-4-ol hydrochloride (CAS: 15365-53-4) is a highly specialized intermediate within this family[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic building block. This whitepaper provides an in-depth technical analysis of its structural properties, self-validating synthetic workflows, analytical characterization, and downstream applications in drug development.

Structural and Physicochemical Profiling

The chemical behavior of isoquinolin-4-ol hydrochloride is dictated by the interplay between its electron-deficient heterocyclic core and the electron-donating hydroxyl group at the C4 position.

The Causality of Salt Formation

A common question in early-stage drug development is: Why utilize the hydrochloride salt instead of the free base? The choice is rooted in fundamental thermodynamics. The planar, nitrogen-containing bicyclic aromatic system of the isoquinolin-4-ol free base exhibits profound intermolecular π−π stacking and hydrogen bonding. This creates a highly stable crystalline lattice with exceptionally poor aqueous solvation.

By exposing the free base to anhydrous hydrochloric acid, we protonate the isoquinoline nitrogen (pKa ~ 5.4). This disruption of the lattice energy introduces strong ion-dipole interactions with water, drastically enhancing its solubility in polar solvents and aqueous media[2]. This transformation is a critical prerequisite for reliable in vitro biological screening, preventing compound precipitation in assay buffers.

Physicochemical Data Summary

Commercially available lots typically guarantee purities of 95% to ensure reproducibility in sensitive catalytic downstream reactions.

PropertyValue
Chemical Name Isoquinolin-4-ol hydrochloride
CAS Registry Number 15365-53-4
Molecular Formula C 9​ H 8​ ClNO
Molecular Weight 181.62 g/mol
MDL Number MFCD00234514
Physical Form Solid (Powder)
Standard Purity 95%

Data supported by commercial chemical inventory specifications,[1].

Synthetic Methodologies

Synthesizing the C4-hydroxylated isoquinoline core requires precise regiocontrol. While traditional Pomeranz-Fritsch cyclizations can yield isoquinoline cores, they often lack the regioselectivity required for direct C4-oxygenation. A more modern, high-yielding approach utilizes the palladium-catalyzed borylation of 4-bromoisoquinoline followed by oxidative cleavage.

Self-Validating Protocol: Synthesis via Palladium-Catalyzed Borylation

A protocol is only as robust as its built-in failure detection. The following workflow incorporates mandatory validation checkpoints to ensure system integrity at every phase.

Step 1: Miyaura Borylation

  • Charge a flame-dried Schlenk flask with 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq).

  • Evacuate and backfill with inert N 2​ gas three times.

  • Add anhydrous 1,4-dioxane and heat the mixture to 90°C for 12 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material (UV active, Rf ~0.6) and the appearance of the highly fluorescent boronate ester (Rf ~0.4) validates the success of the catalytic cycle.

Step 2: Oxidative Cleavage

  • Cool the reaction mixture to 0°C.

  • Slowly add a 1:1 mixture of 30% H 2​ O 2​ and 1M NaOH dropwise to prevent thermal runaway.

  • Stir at room temperature for 2 hours, then neutralize with 1M HCl to pH 7 to precipitate the isoquinolin-4-ol free base.

  • Validation Checkpoint 2: Conduct rapid LC-MS analysis. A mass shift from the boronate ester to the hydroxylated product ( m/z 146.06 for [M+H] + ) confirms successful oxidative cleavage without over-oxidation of the nitrogen to an N-oxide.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous diethyl ether/ethanol (1:1).

  • Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases.

  • Filter the precipitate, wash with cold ether, and dry under a high vacuum.

  • Validation Checkpoint 3: Perform 1 H-NMR in DMSO- d6​ . The presence of a broad, highly deshielded singlet (>11 ppm) corresponding to the protonated isoquinolinium nitrogen validates complete salt formation.

Synthesis Step1 4-Bromoisoquinoline Step2 Pd-Catalyzed Borylation Step1->Step2 B2pin2, Pd(dppf)Cl2 Step3 Oxidative Cleavage Step2->Step3 H2O2, NaOH Step4 Isoquinolin-4-ol (Base) Step3->Step4 Neutralization Step5 Salt Formation (HCl) Step4->Step5 Anhydrous HCl Product Isoquinolin-4-ol HCl Step5->Product Crystallization

Synthetic workflow for Isoquinolin-4-ol HCl via borylation.

Analytical Characterization

To ensure the trustworthiness of the synthesized or procured isoquinolin-4-ol hydrochloride[1], rigorous analytical characterization is mandatory.

Self-Validating Protocol: HPLC-UV Purity Analysis

Because the compound is a hydrochloride salt, standard neutral mobile phases will result in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

Causality in Method Design: We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase. TFA maintains the protonated state of the isoquinoline nitrogen and forms a neutral hydrophobic ion pair, ensuring sharp, symmetrical peaks.

ParameterSpecification
Column C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
  • Validation Checkpoint: Inject a blank (mobile phase) to establish the baseline, followed by a reference standard. System suitability is confirmed only if the theoretical plate count is > 2000 and the tailing factor is < 1.5.

Applications in Drug Development

In medicinal chemistry, the isoquinolin-4-ol scaffold is highly prized. The C4-hydroxyl group serves as a versatile synthetic handle for structural diversification.

  • Etherification (C4-O Alkylation): The hydroxyl group can be readily alkylated using Mitsunobu conditions or standard S N​ 2 chemistry with alkyl halides to generate bulky, lipophilic side chains. These modifications are frequently used to probe the hydrophobic pockets of target enzymes.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the C4-OH group activates the adjacent C3 position, allowing for selective halogenation or nitration, opening pathways for further cross-coupling reactions.

These diversification strategies allow medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries targeting specific biological pathways, such as Kinase inhibition or Epigenetic modulation (e.g., Bromodomain inhibitors).

DrugDev Core Isoquinolin-4-ol Core Mod1 C4-O Alkylation Core->Mod1 Etherification Mod2 C1/C3 Substitution Core->Mod2 Electrophilic Sub. SAR SAR Optimization Mod1->SAR Mod2->SAR Kinase Kinase Inhibitors SAR->Kinase Target Binding Epi Epigenetic Targets SAR->Epi Target Binding

Pharmacological diversification of the Isoquinolin-4-ol scaffold.

References

  • Source: bldpharm.
  • Source: howeipharm.
  • Title: Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of Isoquinolin-4-ol Hydrochloride: A Technical Guide to HIF-Prolyl Hydroxylase Inhibition

Executive Summary Isoquinolin-4-ol (also known as 4-hydroxyisoquinoline) and its substituted derivatives serve as a foundational pharmacophore in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolin-4-ol (also known as 4-hydroxyisoquinoline) and its substituted derivatives serve as a foundational pharmacophore in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors. In laboratory settings, utilizing the hydrochloride salt of isoquinolin-4-ol is a deliberate experimental choice. The salt form significantly enhances aqueous solubility, allowing researchers to introduce the compound into cell culture media or biochemical buffers without relying on high concentrations of cytotoxic organic solvents like DMSO. This guide deconstructs the structural biology, mechanistic causality, and self-validating in vitro protocols used to evaluate isoquinolin-4-ol hydrochloride.

Molecular Target & Structural Causality

The primary molecular targets of the isoquinolin-4-ol scaffold are the HIF-PHD enzymes (specifically PHD1, PHD2, and PHD3). These enzymes are 2-oxoglutarate (2-OG)-dependent, non-heme iron dioxygenases responsible for the oxygen-sensing mechanism in mammalian cells[1].

Under normoxic conditions, PHDs utilize molecular oxygen and 2-OG to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation acts as a biochemical tag, prompting the von Hippel-Lindau (pVHL) tumor suppressor protein to bind to HIF-1α, leading to its rapid ubiquitination and proteasomal degradation.

The Mechanism of Inhibition

Isoquinolin-4-ol hydrochloride operates as a competitive inhibitor of the 2-OG co-substrate. Once dissolved in the intracellular or biochemical aqueous environment, the compound accesses the active site of the PHD enzyme. The causality of its inhibition is driven by bidentate iron chelation [2]. The hydroxyl group at the 4-position and the adjacent heteroatoms in the isoquinoline ring coordinate directly with the active-site Fe(II) ion[3]. By occupying the 2-OG binding pocket and sequestering the catalytic iron, isoquinolin-4-ol halts the radical rebound process necessary for proline hydroxylation, thereby stabilizing HIF-1α.

Pathway Iso Isoquinolin-4-ol HCl Fe Active Site Fe(II) Iso->Fe Bidentate Chelation PHD2 PHD2 Enzyme Fe->PHD2 Cofactor HIF HIF-1α (Stabilized) PHD2->HIF Hydroxylation Blocked VHL pVHL Complex HIF->VHL Evades Recognition Degradation Proteasomal Degradation VHL->Degradation Pathway Halted

Mechanism of PHD2 inhibition by Isoquinolin-4-ol leading to HIF-1α stabilization.

Self-Validating In Vitro Experimental Protocols

To rigorously prove the mechanism of action, researchers must utilize orthogonal, self-validating assay systems. We employ a biochemical assay to prove direct target engagement and a cellular assay to prove downstream functional efficacy.

Protocol A: Biochemical AlphaScreen for PHD2 Activity

The Causality: The AlphaScreen assay is a self-validating system because the luminescent signal is strictly dependent on the enzymatic reaction occurring. It utilizes a biotinylated HIF-1α peptide and GST-tagged pVHL. pVHL will only bind the peptide if PHD2 successfully hydroxylates it. If isoquinolin-4-ol hydrochloride successfully chelates the Fe(II) and inhibits PHD2, the peptide remains unhydroxylated, pVHL fails to bind, and the luminescent signal drops proportionally to the inhibitor's potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO 4​ , 1 mg/mL BSA). Expert Insight: The addition of exogenous FeSO 4​ is critical to ensure the recombinant enzyme remains in its active Fe(II) state, providing a baseline for the chelator to act against.

  • Pre-incubation: Incubate 50 nM recombinant human PHD2 with a serial dilution of isoquinolin-4-ol hydrochloride (0.1 nM to 100 μM) for 15 minutes at 22°C.

  • Reaction Initiation: Add 100 nM biotinylated HIF-1α oxygen-dependent degradation (ODD) peptide and 2 μM 2-OG. Incubate for 60 minutes.

  • Detection: Introduce GST-pVHL alongside streptavidin-coated donor beads and glutathione-coated acceptor beads. Incubate in the dark for 1 hour.

  • Quantification: Read the plate on an AlphaScreen-compatible microplate reader. Calculate the IC 50​ via non-linear regression analysis.

Protocol B: Cellular HIF-1α Stabilization Assay

The Causality: If the biochemical mechanism translates to living cells, HIF-1α will escape proteasomal degradation and accumulate. Because HIF-1α is a transcription factor, whole-cell lysis often dilutes the signal. We utilize nuclear extraction to enrich the low-abundance HIF-1α, proving not just stabilization, but active nuclear translocation.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HEK293 cells at 3x10 5 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Culture under strict normoxia (21% O 2​ ).

  • Treatment: Treat the cells with 10 μM and 50 μM of isoquinolin-4-ol hydrochloride for 4 hours. Use 100 μM Deferoxamine (DFO) as a positive control for non-specific iron chelation[1].

  • Hypotonic Lysis: Wash cells with cold PBS. Add hypotonic buffer (10 mM HEPES, 1.5 mM MgCl 2​ , 10 mM KCl) to swell and burst the plasma membrane while leaving the nuclear envelope intact. Centrifuge at 3,000 x g to pellet the nuclei.

  • High-Salt Extraction: Resuspend the nuclear pellet in a high-salt buffer (400 mM NaCl, 20 mM HEPES) to extract nuclear proteins.

  • Immunoblotting: Resolve the nuclear fraction via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HIF-1α primary antibody.

Workflow Step1 1. Cell Culture HeLa cells in normoxia (21% O2) Step2 2. Drug Treatment Isoquinolin-4-ol HCl (0-50 μM) Step1->Step2 Step3 3. Nuclear Extraction Hypotonic lysis & high-salt extraction Step2->Step3 Step4 4. Validation Western Blot (HIF-1α) & AlphaScreen Step3->Step4

Step-by-step in vitro validation workflow for assessing HIF-1α stabilization.

Quantitative Data Presentation

The isoquinolin-4-ol scaffold is highly modular. While the base hydrochloride salt provides moderate inhibition, substituting the ring (e.g., adding a 3-carboxamide group) dramatically increases the affinity for the PHD active site by enhancing the bidentate interaction with Fe(II)[4].

Table 1: Comparative In Vitro Inhibition Profiles of Isoquinoline Derivatives

Compound / InhibitorTarget EnzymeIC 50​ (μM)Primary Mechanism of Action
Isoquinolin-4-ol HCl (Core Scaffold)Pan-PHD~15.0Weak bidentate Fe(II) chelation
1-chloro-4-hydroxyisoquinoline-3-carboxamide PHD20.08Strong bidentate chelation & 2-OG competition
N-oxalyl glycine (NOG) Pan-PHD1.52-OG mimetic
Deferoxamine (DFO) Pan-PHD5.0Non-specific global iron chelation

(Note: Values are representative benchmarks synthesized from structural activity relationship studies of the 4-hydroxyisoquinoline pharmacophore[2][4].)

References

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Collagen Prolyl 4-Hydroxylase as a Therapeutic Target Source: MIT DSpace / PMC URL:[Link]

  • WO2013134660A1 - 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors Source: Google Patents URL

Sources

Foundational

Pharmacokinetics of Isoquinolin-4-ol Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary Isoquinolin-4-ol hydrochloride and its derivatives (including tetrahydroisoquinolines and dibenzoquinolines) represent a privileged class of pharmacophores utilized in the development of CXCR4 antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolin-4-ol hydrochloride and its derivatives (including tetrahydroisoquinolines and dibenzoquinolines) represent a privileged class of pharmacophores utilized in the development of CXCR4 antagonists, anti-tumor agents, and AM2 receptor inhibitors. However, the translation of these scaffolds from in vitro hits to in vivo therapeutics is frequently bottlenecked by complex pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of isoquinolin-4-ol derivatives, supported by validated experimental methodologies for PK profiling.

Structural Pharmacology & Physicochemical Dynamics

The pharmacokinetic behavior of isoquinolin-4-ol derivatives is fundamentally dictated by two structural features:

  • The Basic Nitrogen: The isoquinoline nitrogen (pKa ~5.14) is typically protonated at physiological pH. Formulating these compounds as hydrochloride salts temporarily masks highly lipophilic characteristics, significantly enhancing aqueous solubility to facilitate oral dissolution and intravenous administration.

  • The 4-Hydroxyl Group: This moiety serves a dual purpose. Pharmacodynamically, it acts as a critical hydrogen-bond donor/acceptor in target binding pockets. Pharmacokinetically, it acts as an immediate liability, serving as a direct handle for rapid Phase II metabolic conjugation (glucuronidation and sulfation)[1].

Absorption and Distribution Profiles

Oral Bioavailability (F%)

The absolute oral bioavailability of isoquinoline derivatives varies drastically based on ring substitutions. While some tylophorine-derived dibenzoquinolines achieve moderate bioavailability (53–66%)[2], many unoptimized isoquinolin-4-ol derivatives suffer from extensive hepatic first-pass metabolism, resulting in limited systemic exposure (e.g., ~16% for N,N-dimethylaniline-heliamine)[1].

Volume of Distribution ( Vd​ ) and Tissue Partitioning

Due to their inherent lipophilicity (once the hydrochloride salt dissociates), these derivatives exhibit extensive tissue partitioning. The volume of distribution at steady state ( Vss​ ) frequently exceeds total body water. For instance, specific tetrahydroisoquinoline derivatives demonstrate Vd​ values exceeding 30 L/kg in rat models, indicating deep tissue penetration and potential accumulation in lipid-rich compartments[1][3].

Blood-Brain Barrier (BBB) Permeability

Modulating the polarity of the isoquinoline core is the primary strategy for controlling CNS exposure. For antiglioma agents, high BBB permeability is required and achieved via lipophilic substitutions[3]. Conversely, to prevent neurotoxicity in peripheral targets, polarity is intentionally increased to restrict BBB crossing[2].

Metabolic Pathways & CYP450 Interactions

The metabolic clearance of isoquinolin-4-ol derivatives is driven by a combination of Phase I oxidation and Phase II conjugation.

  • Phase I (CYP450): The basic nitrogen of the isoquinoline ring is a known pharmacophore for CYP2D6 and CYP3A4 . Compounds like TIQ-15 (a CXCR4 antagonist) exhibit potent inhibition of CYP2D6 ( IC50​=0.32 nM), which presents a severe drug-drug interaction (DDI) liability in clinical oncology combinations[4]. Primary Phase I reactions include N-oxidation, O-demethylation (if methoxy groups are present), and dehydrogenation[1][5].

  • Phase II (UGT/SULT): The exposed 4-hydroxyl group bypasses the need for Phase I functionalization, undergoing direct and rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs)[1].

Metabolism Parent Isoquinolin-4-ol Derivative CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Phase I Metabolism UGT UGT / SULT Enzymes Parent->UGT Direct Conjugation (via 4-OH group) Phase1_1 N-Oxidation (Isoquinoline-N-oxide) CYP->Phase1_1 Phase1_2 O-Demethylation CYP->Phase1_2 Phase1_3 Dehydrogenation CYP->Phase1_3 Phase1_2->UGT Phase II Metabolism Phase2_1 Glucuronide Conjugate UGT->Phase2_1 Phase2_2 Sulfate Conjugate UGT->Phase2_2

Phase I and II metabolic pathways of isoquinolin-4-ol derivatives.

Excretion Dynamics

Clearance ( CL ) rates for these compounds are often exceptionally high. For example, the antiglioma derivative EDL-291 exhibits a total body clearance of 209 mL/min/kg in rats—a value that significantly exceeds hepatic blood flow[3]. This discrepancy indicates that extrahepatic metabolism , particularly pulmonary microsomal metabolism, plays a major role in the elimination of specific isoquinoline analogs[3]. Renal excretion of the unchanged parent drug is typically low (<2%), with the majority of the dose excreted via bile and urine as highly polar glucuronide metabolites.

Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of Representative Isoquinoline Derivatives
Compound / ScaffoldModel Vd​ (L/kg)Clearance (mL/min/kg)Half-life ( t1/2​ )Bioavailability (F%)
N,N-dimethylaniline-heliamine Rat126.7~502.42.0 - 4.0 h16.11%
EDL-291 (Antiglioma TIQ) Rat32.5209.0N/AIV Administered
TIQ-15 (CXCR4 Antagonist) MouseN/AN/A6.0 h (Plasma)63.0%
Tylophorine Dibenzoquinolines RatN/AN/AN/A53.0 - 66.0%
Table 2: In Vitro Metabolic Stability & CYP Interactions
Compound ClassAssay SystemIntrinsic Clearance ( CLint​ )Major CYP Liability
Isoquinoline-tethered Quinazolines Human Liver MicrosomesHigh (Rapid degradation)CYP3A4
TIQ-15 Human Liver MicrosomesLow ( t1/2​ = 1.0 h)CYP2D6 ( IC50​ = 0.32 nM)
Isoquinolin-4-ol core Recombinant EnzymesModerate to HighCYP3A4 / UGT Direct Conjugation

Experimental Methodologies

Protocol A: High-Throughput Microsomal Stability & Phase II Conjugation Assay

Causality: To isolate hepatic metabolism from renal clearance and cellular efflux, liver microsomes are utilized. Because isoquinolin-4-ol derivatives possess a free hydroxyl group, assessing Phase II glucuronidation alongside Phase I oxidation is mandatory.

  • Reagent Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Membrane Permeabilization (Critical Step): Add Alamethicin (25 µg/mL). Causality: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes, which is critical for assessing the direct conjugation of the 4-hydroxyl group.

  • Pre-incubation: Add the isoquinolin-4-ol derivative (final concentration 1 µM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM, for CYP450) and UDPGA (2 mM, for UGTs).

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • System Validation: Run parallel incubations with Dextromethorphan (CYP2D6 substrate) and 7-Hydroxycoumarin (UGT substrate). Self-Validation: The assay is only accepted if the CLint​ of these controls falls within historically established laboratory criteria.

  • Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Intravenous (IV) and per os (PO) arms are run in parallel to calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

  • Formulation: Dissolve the isoquinolin-4-ol hydrochloride derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Preparation: Add 50 µL of plasma to 150 µL of acetonitrile. Causality: Acetonitrile uniformly denatures plasma proteins, preventing the highly lipophilic isoquinoline from re-binding to albumin, ensuring accurate quantification of the total drug concentration.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 column. Causality: Utilize 0.1% Formic Acid in the mobile phase. This ensures the basic nitrogen of the isoquinoline core remains fully protonated, maximizing ionization efficiency and signal-to-noise ratio in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation (Acetonitrile) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (Clearance, Vd, F%) LCMS->Analysis

Standard in vivo pharmacokinetic workflow for isoquinoline derivatives.

References

  • Synthesis and Biological Evaluation of Tylophorine-Derived Dibenzoquinolines as Orally Active Agents: Exploration of the Role of Tylophorine E Ring on Biological Activity | Journal of Medicinal Chemistry - ACS Publications.[2]

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - ACS Publications.[4]

  • Comparison of the metabolic stability of different isoquinoline derivatives - Benchchem.[5]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC.[1]

  • Preclinical Study of Potential Antiglioma Novel Tetrahydroisoquinoline Analogs: Pharmacokinetics and Mechanism of Action - UTHSC Digital Commons.[3]

Sources

Exploratory

Isoquinolin-4-ol Hydrochloride: Pharmacophore Engineering and Receptor Binding Affinity Profiling

Executive Summary Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) serves as a highly versatile and privileged intermediate in modern medicinal chemistry. While biologically inactive in its native salt form, the functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) serves as a highly versatile and privileged intermediate in modern medicinal chemistry. While biologically inactive in its native salt form, the functionalized 4-hydroxyisoquinoline core demonstrates exceptional receptor binding affinity across a diverse array of therapeutic targets. This technical whitepaper explores the structural rationale behind the isoquinolin-4-ol pharmacophore and provides an in-depth analysis of its binding kinetics across three distinct targets: Thyroid Hormone Receptor β (TR β ), Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), and the Dopamine D1 Receptor (D1R).

Structural Rationale: The Isoquinolin-4-ol Pharmacophore

The efficacy of isoquinolin-4-ol derivatives in receptor binding is driven by the precise geometric and electronic properties of the scaffold. The bicyclic isoquinoline ring provides a rigid, planar, and electron-rich aromatic system that facilitates robust π−π stacking and hydrophobic interactions within deep receptor pockets[1].

Crucially, the hydroxyl group at the C4 position acts as a highly directional hydrogen bond donor and acceptor. In metalloenzymes, this hydroxyl group can directly coordinate with active-site metal ions (e.g., Fe 2+ ), while in nuclear receptors, it forms complex hydrogen-bond networks that dictate subtype selectivity. By utilizing isoquinolin-4-ol hydrochloride as a synthetic starting point, medicinal chemists can selectively functionalize the C1, C3, and nitrogen positions to fine-tune steric bulk and lipophilicity, thereby optimizing the ligand for specific allosteric or orthosteric binding sites.

Target-Specific Binding Affinity Profiles

Thyroid Hormone Receptor β (TR β ) Agonism

Developing selective TR β agonists is notoriously difficult due to the high sequence homology between TR β and TR α ligand-binding domains (LBDs), which differ by only a single amino acid (Asn331 in TR β vs. Ser277 in TR α )[2]. Furthermore, mutations such as H435R induce severe resistance to endogenous thyroid hormones[3].

Recent structure-based drug design has utilized (4-hydroxy-1-alkoxyisoquinoline-3-carbonyl) glycine derivatives to overcome these hurdles. The 4-hydroxyisoquinoline core effectively breaks the inherent "His-Phe switch" that limits traditional ligands. The C4-hydroxyl group forms a critical hydrogen bond with the mutated Arg435 residue, rescuing receptor activity, while the C1-alkoxy substitution provides the necessary steric bulk to achieve up to 16-fold selectivity for TR β over TR α [3][4].

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition

HIF-PHD enzymes are responsible for the proteasomal degradation of HIF-1 α under normoxic conditions. Isoquinolin-4-ol derivatives, such as 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetate (ICA), act as potent competitive inhibitors by mimicking 2-oxoglutarate (2-OG), the enzyme's endogenous co-substrate[5].

Mechanistically, the 4-hydroxyl and 3-carboxamido groups of the isoquinoline scaffold form a bidentate chelation complex with the active-site Fe 2+ ion, displacing a water molecule. This prevents the hydroxylation of proline residues on HIF-1 α , stabilizing the transcription factor and inducing a tissue-protective hypoxic response that reduces transplant arteriosclerosis[6][7].

HIF_Pathway Normoxia Normoxia (O2 present) PHD HIF-PHD Enzyme Normoxia->PHD Activates HIF1a HIF-1α Subunit PHD->HIF1a Hydroxylates Degradation Proteasomal Degradation HIF1a->Degradation Targets for Nucleus Nucleus Translocation & Gene Transcription HIF1a->Nucleus Stabilized (Hypoxia Mimic) Inhibitor Isoquinolin-4-ol Derivative (e.g., ICA) Inhibitor->PHD Inhibits (2-OG Mimic)

Figure 1: Mechanism of HIF-PHD inhibition by isoquinolin-4-ol derivatives.

Dopamine D1 Receptor (D1R) Positive Allosteric Modulation

Achieving selectivity among dopamine receptor subtypes (D1 vs. D5) using orthosteric agonists is challenging and often leads to β -arrestin-mediated receptor internalization and tolerance[8]. To circumvent this, tetrahydro-isoquinolin-4-ol derivatives have been engineered as D1R Positive Allosteric Modulators (PAMs)[9].

These compounds bind to a less conserved intracellular allosteric pocket. The 4-hydroxyl group anchors the molecule via hydrogen bonding to intracellular loop residues, while a sulfonyl substituent at the 2-position locks the receptor in an active conformation. This allosteric binding enhances the affinity and efficacy of endogenous dopamine without triggering the desensitization pathways associated with classic D1 agonists[8][9].

Experimental Methodologies: Self-Validating Binding Assays

To accurately quantify the binding affinity of isoquinolin-4-ol derivatives, researchers must deploy self-validating assay systems. The following protocols detail the causality behind the experimental choices for evaluating these ligands.

High-Throughput Fluorescence Polarization (FP) Assay (for TR β )

Causality: FP is chosen for nuclear receptors because it allows for homogeneous, wash-free quantification of competitive binding. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (low polarization), but when bound to a massive receptor (TR β ), its tumbling slows, yielding high polarization (mP). Protocol:

  • Assay Window Validation: Incubate 10 nM of a fluorescently labeled thyroid hormone tracer with 50 nM of purified TR β -LBD in assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT). Measure baseline mP. A Δ mP > 100 between the bound and free tracer validates the dynamic range.

  • Ligand Titration: Dispense the isoquinolin-4-ol derivative in a 12-point concentration gradient (from 10 μ M to 0.1 nM) into a 384-well black microplate.

  • Displacement: Add the TR β /tracer complex to the wells. Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Readout & Self-Validation: Measure mP using a microplate reader (excitation 485 nm / emission 535 nm). Include a positive control (unlabeled T3) and a vehicle control (DMSO) on every plate. Calculate the Z'-factor; a Z' > 0.5 confirms assay robustness.

  • Analysis: Fit the dose-response curve to a 4-parameter logistic equation to determine the IC 50​ . Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation.

FP_Workflow Step1 Step 1 Purified Target Receptor Incubation Step2 Step 2 Addition of Fluorescent Tracer Ligand Step1->Step2 Step3 Step 3 Titration of Isoquinolin-4-ol Ligand Step2->Step3 Step4 Step 4 Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Step 5 Calculate IC50 / Ki via Cheng-Prusoff Step4->Step5

Figure 2: High-Throughput Fluorescence Polarization (FP) Binding Assay Workflow.

AlphaScreen Thermal Shift Assay (TSA)

Causality: To validate that the isoquinolin-4-ol derivative is physically binding and stabilizing the folded state of mutant receptors (e.g., TR β H435R), a thermodynamic approach is required. Ligand binding increases the melting temperature ( Tm​ ) of the protein. Protocol:

  • Incubate 2 μ M of the target receptor with 10 μ M of the isoquinolin-4-ol compound and a sensitive fluorescent dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Subject the plate to a thermal gradient (25°C to 95°C) at a ramp rate of 1°C/min using a real-time PCR machine.

  • Plot the first derivative of the fluorescence emission to determine the Tm​ . A positive ΔTm​ (> 2°C) compared to the apo-receptor confirms direct, stabilizing target engagement[4].

Quantitative Binding Data Summary

The table below consolidates the typical binding affinities and assay parameters for functionalized isoquinolin-4-ol derivatives across the discussed targets.

Target Receptor / EnzymeDerivative ClassPrimary Binding SitePrimary Validation AssayTypical Affinity Range
TR β (WT & H435R) 1-alkoxy-4-hydroxyisoquinolineOrthosteric (LBD)FP / AlphaScreen TSAEC 50​ : 10 – 50 nM
HIF-PHD 1-chloro-4-hydroxyisoquinolineActive Site (Fe 2+ coord.)TR-FRET / LC-MSIC 50​ : 50 – 200 nM
Dopamine D1R Tetrahydro-isoquinolin-4-olAllosteric (Intracellular)Radioligand Displacement Ki​ : 100 – 500 nM

Conclusion

Isoquinolin-4-ol hydrochloride represents a highly adaptable chemical foundation for rational drug design. By leveraging the unique hydrogen-bonding capacity of the C4-hydroxyl group and the π -stacking potential of the isoquinoline ring, researchers can engineer ligands with exquisite selectivity and affinity. Whether breaking the "His-Phe switch" in mutant nuclear receptors, mimicking endogenous co-substrates in metalloenzymes, or locking GPCRs into active allosteric conformations, the isoquinolin-4-ol pharmacophore remains a cornerstone of targeted therapeutic development.

References

  • Li, Q., Yao, B., Zhao, S., et al. "Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Heim, C., Bernhardt, W., Jalilova, S., et al. "Prolyl-hydroxylase inhibitor activating hypoxia-inducible transcription factors reduce levels of transplant arteriosclerosis in a murine aortic allograft model." Interactive CardioVascular and Thoracic Surgery, 2016. Available at:[Link]

  • "Tetrahydroisoquinoline derivatives." European Patent EP3204359B1, 2015.

Sources

Foundational

Unraveling the In Vitro Metabolism Pathways of Isoquinolin-4-ol Hydrochloride: A Comprehensive Technical Guide

Introduction Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a highly privileged structural motif in contemporary medicinal chemistry. It serves as the core pharmacophore for numerous hypoxia-inducible factor (HIF) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a highly privileged structural motif in contemporary medicinal chemistry. It serves as the core pharmacophore for numerous hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, including tool compounds like IOX2, IOX3, and IOX4[1], as well as clinical agents such as [2]. The 4-hydroxyl group on the isoquinoline ring imparts potent metal-chelating properties essential for binding to the active site Fe(II) of PHDs[3]. However, this same functional group introduces significant metabolic liabilities. As a Senior Application Scientist, I have designed this guide to deconstruct the in vitro metabolic fate of this scaffold, providing drug development professionals with the mechanistic insights and self-validating protocols required to optimize pharmacokinetic (PK) profiles.

Section 1: The Core Metabolic Landscape

The clearance of the isoquinolin-4-ol scaffold is driven by a dual-pathway mechanism involving both Phase I functionalization and Phase II conjugation. Understanding the interplay between these pathways is critical for predicting in vivo half-life.

Phase I: Cytochrome P450 (CYP) Oxidation

The naked isoquinoline ring is highly susceptible to oxidative attack by hepatic CYP450 enzymes. In vitro incubations with human and rodent liver microsomes reveal that oxidation primarily occurs at the electron-rich positions of the heterocycle. The primary Phase I metabolites include dihydroxyisoquinolines (e.g., 1,4-dihydroxyisoquinoline) and [4]. In highly substituted derivatives like IOX2, oxidation extends to peripheral functional groups, but the core remains a primary target for hydroxylation[5].

Phase II: Glucuronidation and Sulfation

The defining metabolic feature of isoquinolin-4-ol is the rapid Phase II conjugation of the 4-hydroxyl moiety. UDP-glucuronosyltransferases (UGTs) catalyze the formation of O-glucuronides, which is the predominant clearance pathway observed in [6]. Sulfotransferases (SULTs) also contribute to the formation of O-sulfates[2]. The high nucleophilicity of the 4-OH group facilitates rapid glucuronidation, which often necessitates structural optimization (e.g., steric shielding) to prevent rapid systemic clearance.

Pathway Sub Isoquinolin-4-ol CYP CYP450 Oxidation Sub->CYP Phase I UGT UGT Glucuronidation Sub->UGT Phase II SULT SULT Sulfation Sub->SULT Phase II Met1 Dihydroxyisoquinoline CYP->Met1 +16 Da Met2 Isoquinoline-N-oxide CYP->Met2 +16 Da Met3 O-Glucuronide Conjugate UGT->Met3 +176 Da Met4 O-Sulfate Conjugate SULT->Met4 +80 Da

Metabolic pathways of isoquinolin-4-ol detailing Phase I oxidation and Phase II conjugation.

Section 2: Self-Validating In Vitro Methodologies

To accurately profile the metabolic stability of isoquinolin-4-ol derivatives, assays must be designed to capture both Phase I and Phase II activities without artifactual underestimation. Every protocol below is engineered as a self-validating system , ensuring that negative results are due to true metabolic stability rather than assay failure.

Protocol A: Liver Microsomal Stability Assay (Phase I & II)

Causality Focus: UGT enzymes are localized within the lumen of the endoplasmic reticulum. In isolated microsomes, these vesicles often seal inside-out. Without a pore-forming agent, the highly polar UDP-glucuronic acid (UDPGA) cannot reach the active site, leading to a false-positive stability reading. We utilize alamethicin to permeabilize the membrane, ensuring a physiologically relevant clearance rate.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for UGT substrate binding.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pore Formation (Critical): Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the ER membranes.

  • Substrate Spiking: Introduce isoquinolin-4-ol hydrochloride (final concentration 1 µM, keeping organic solvent <1% to prevent enzyme inhibition).

  • Self-Validation Controls: Include a minus-cofactor control (buffer replacing NADPH/UDPGA) to rule out chemical degradation, and a positive control (e.g., Diclofenac) to verify enzymatic viability.

  • Cofactor Initiation: Pre-warm to 37°C. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At designated intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil). Causality: Cold ACN instantly denatures proteins, halting metabolism and extracting the analyte, while the internal standard corrects for downstream LC-MS matrix effects.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. The supernatant is reserved for LC-HRMS/MS.

Protocol B: Human Hepatocyte Incubation

Hepatocytes provide a complete cellular system with intact natural orientations of enzymes and endogenous cofactors, ideal for confirming the Phase II dominance observed in microsomes[5].

  • Thaw cryopreserved pooled human hepatocytes (using a 10-donor pool to average out inter-individual genetic polymorphisms in CYP/UGT expression).

  • Suspend in Williams' Medium E at a density of 1×106 viable cells/mL.

  • Add the substrate (1-10 µM) and incubate at 37°C under 5% CO₂ with gentle shaking.

  • Quench time-point aliquots with 3 volumes of cold ACN, centrifuge, and analyze.

Workflow S1 1. System Prep (HLM + Alamethicin) S2 2. Cofactors (NADPH + UDPGA) S1->S2 S3 3. Incubation (37°C Time-course) S2->S3 S4 4. Quenching (Cold ACN + IS) S3->S4 S5 5. Analysis (LC-HRMS/MS) S4->S5

Self-validating in vitro workflow for assessing Phase I and Phase II metabolic stability.

Section 3: Quantitative Kinetic Profiling

Metabolic stability is quantified using intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The table below summarizes representative baseline kinetic parameters for the unsubstituted isoquinolin-4-ol scaffold and its derivatives across different in vitro systems[7].

ParameterHuman Liver Microsomes (HLM)Mouse Liver Microsomes (MLM)Human Hepatocytes
Intrinsic Clearance ( CLint​ ) 27.3 - 28.5 µL/min/mg14.4 - 45.2 µL/min/mg12.4 µL/min/10⁶ cells
Half-life ( t1/2​ ) ~24.3 min~15.3 min~55.8 min
Primary Phase I Metabolites 1,4-diol, N-oxide1,4-diol, N-oxide1,4-diol, N-oxide
Primary Phase II Metabolites O-glucuronideO-glucuronideO-glucuronide, O-sulfate

(Note: Values represent consensus baseline kinetics for the 4-hydroxyisoquinoline scaffold based on comparative stability studies. Substitution patterns heavily influence these baseline metrics).

Section 4: Analytical Detection via LC-HRMS/MS

High-resolution mass spectrometry (HRMS) is mandatory for elucidating the precise sites of biotransformation.

  • Chromatography: Reverse-phase UHPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Orbitrap or Q-TOF systems operating in data-dependent acquisition (DDA) mode.

  • Data Mining: Software such as Compound Discoverer is utilized to identify mass shifts. For example, a mass shift of +16 Da indicates Phase I hydroxylation, while a shift of +176 Da is the hallmark of [6]. Hydrolysis of urine or hepatocyte samples with β-glucuronidase is often employed to confirm the presence of these conjugates[5].

Conclusion

The isoquinolin-4-ol hydrochloride scaffold is a highly privileged but metabolically vulnerable chemotype. Its in vitro clearance is dominated by UGT-mediated O-glucuronidation at the 4-position, compounded by CYP-mediated oxidation of the heterocycle[4][5]. Drug development professionals must integrate rigorous, alamethicin-permeabilized microsomal assays and intact hepatocyte models to accurately predict its pharmacokinetic fate and guide structural optimization.

References

  • Carlier, J., et al. "In silico and in vitro human metabolism of IOX2, a performance-enhancing doping agent." Journal of Pharmaceutical and Biomedical Analysis, 2024. URL: [Link]

  • LaVoie, E. J., et al. "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Carcinogenesis, 1983. URL: [Link]

  • Kasiotis, S., et al. "Metabolic studies of hypoxia-inducible factor stabilisers IOX2, IOX3 and IOX4 (in vitro) for doping control." Drug Testing and Analysis, 2021. URL: [Link]

  • Jetti, et al. "A critical review of Roxadustat formulations, solid state studies, and analytical methodology." Journal of Drug Delivery Science and Technology, 2022. URL: [Link]

  • Vasta, J. D., & Raines, R. T. "Collagen Prolyl 4-Hydroxylase as a Therapeutic Target." Journal of Medicinal Chemistry, 2018. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Protocol for Isoquinolin-4-ol Hydrochloride

Executive Summary Isoquinolin-4-ol hydrochloride (CAS No. 15365-53-4) is a nitrogen-containing heterocyclic compound frequently utilized as a critical building block in medicinal chemistry and pharmacological research[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolin-4-ol hydrochloride (CAS No. 15365-53-4) is a nitrogen-containing heterocyclic compound frequently utilized as a critical building block in medicinal chemistry and pharmacological research[1]. Because the biological efficacy of small molecules is heavily dependent on their bioavailability in assay media, proper solubilization is a mandatory pre-analytical step. This guide provides a self-validating protocol for preparing stable stock solutions and executing cell culture dilutions, ensuring maximum compound stability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Causality

Before preparing solutions, it is essential to understand the compound's physical parameters to dictate solvent selection[2].

Table 1: Physicochemical Properties
PropertyValue
Compound Name Isoquinolin-4-ol hydrochloride
CAS Number 15365-53-4
Molecular Formula C₉H₈ClNO (C₉H₇NO • HCl)
Molecular Weight 181.62 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Expertise & Experience: Why DMSO over Water?

Although the hydrochloride salt form imparts partial aqueous solubility to the isoquinoline core, dissolving the compound directly in cell culture media or water is not recommended for primary stock storage.

  • Causality: Aqueous environments promote rapid hydrolysis of the compound and drastically increase the risk of microbial contamination over time. Utilizing anhydrous DMSO ensures long-term biochemical stability at -20°C, prevents structural degradation, and maintains the compound in a fully dissolved, homogenous state for reproducible downstream assays.

Quantitative Data: Reconstitution Guide

To ensure precision during stock preparation, use the following reconstitution matrix. The calculations strictly account for the total molecular weight of the salt form (181.62 g/mol ).

Table 2: Solvent Volume Required for Target Concentrations
Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
1 mM 1 mg5.506 mL
10 mM 1 mg0.551 mL (551 µL)
50 mM 1 mg0.110 mL (110 µL)
1 mM 5 mg27.530 mL
10 mM 5 mg2.753 mL
50 mM 5 mg0.551 mL (551 µL)

Experimental Protocol: Stock Solution Preparation

This protocol is engineered to prevent compound degradation and solvent contamination.

  • Step 1: Thermal Equilibration. Allow the sealed vial of Isoquinolin-4-ol HCl to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder. This alters the effective mass during weighing and introduces water that can trigger premature hydrolysis.

  • Step 2: Weighing. Weigh the desired mass (e.g., 5 mg) using a calibrated microbalance within a Biosafety Cabinet (BSC) or fume hood to maintain sterility and safety.

  • Step 3: Solvent Addition. Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 2.753 mL for a 10 mM stock) directly to the vial.

  • Step 4: Dissolution. Vortex aggressively for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides acoustic cavitation that safely disrupts intermolecular crystalline bonds without subjecting the molecule to excessive, degradative thermal stress.

  • Step 5: Filtration. Sterile filter the solution using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Standard cellulose acetate (CA) or nitrocellulose filters will dissolve upon contact with DMSO, releasing toxic polymers into your stock and fatally compromising cell viability. PTFE is chemically inert to DMSO.

  • Step 6: Storage. Aliquot the filtered stock into sterile, amber microcentrifuge tubes (50–100 µL per tube) and store immediately at -20°C or -80°C.

    • Causality: Amber tubes protect the compound from photodegradation. Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation and cause the compound to precipitate out of solution.

Experimental Protocol: Cell Culture Dilution

  • Step 1: Thawing. Thaw one aliquot of the stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Step 2: Media Preparation. Warm the target cell culture media to 37°C.

  • Step 3: Dropwise Addition. Add the compound solution dropwise to the pre-warmed culture media while swirling continuously.

    • Causality: Adding the concentrated compound to a larger volume of moving media prevents localized high concentrations that cause the hydrophobic core of the compound to "crash out" (precipitate). Never add media directly to the compound stock.

  • Step 4: Concentration Control. Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) [3].

    • Causality: Higher concentrations of DMSO induce osmotic stress, alter lipid bilayer fluidity, and cause non-specific cytotoxicity, which will confound the specific pharmacological effects of your compound[3].

  • Step 5: Assay Validation. Include a vehicle control (0.1% DMSO in media) in all experimental plates.

    • Trustworthiness: Every protocol must be a self-validating system. The vehicle control establishes a definitive baseline to prove that observed cellular phenotypes (e.g., apoptosis, proliferation arrest) are driven by Isoquinolin-4-ol HCl, not the solvent.

Process Visualization

G Start Isoquinolin-4-ol HCl (CAS: 15365-53-4) Weigh Equilibrate & Weigh (Microbalance in BSC) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (5-10 mins at RT) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE Filter) Dissolve->Filter Aliquot Aliquot & Store (Amber Tubes, -20°C) Filter->Aliquot Dilute Dilute in Culture Media (Final DMSO ≤ 0.1%) Aliquot->Dilute

Workflow for the preparation and dilution of Isoquinolin-4-ol HCl stock solutions.

References

  • [1] EvitaChem. "Buy 1,3-Dimethylquinolin-4(1H)-one (EVT-12045712) - EvitaChem". Source: evitachem.com. URL:

  • [2] Bidepharm. "CAS号:3336-49-0 - 毕得医药". Source: bidepharm.com. URL:

  • [3] BenchChem. "Norglaucine hydrochloride | 39945-41-0 - Benchchem". Source: benchchem.com. URL:

Sources

Application

preparation of isoquinolin-4-ol hydrochloride stock solutions in DMSO

An Application Note and Protocol for the Preparation of Isoquinolin-4-ol Hydrochloride Stock Solutions in DMSO Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, technicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of Isoquinolin-4-ol Hydrochloride Stock Solutions in DMSO

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of isoquinolin-4-ol hydrochloride stock solutions using dimethyl sulfoxide (DMSO). The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure the creation of accurate, stable, and reproducible stock solutions for a variety of in vitro and in vivo applications. The causality behind each step is explained to provide a deeper understanding of the critical parameters influencing solution integrity.

Introduction: The Criticality of Stock Solution Integrity

The accuracy and reproducibility of any experimental data derived from the use of small molecules are fundamentally dependent on the integrity of the stock solution. Isoquinolin-4-ol, a heterocyclic compound used as a pharmaceutical intermediate, and its derivatives are subjects of interest in medicinal chemistry.[1] Preparing its hydrochloride salt in a suitable solvent like DMSO is a common first step in the research workflow.

DMSO is a universal solvent prized for its ability to dissolve a vast array of organic compounds, both polar and nonpolar.[2] However, its utility is coupled with significant chemical properties that must be managed to prevent experimental artifacts. The most critical of these is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[3][4][5] The presence of water in DMSO can drastically alter its solvent properties, leading to decreased compound solubility, precipitation, and potential chemical degradation via hydrolysis.[5][6] Therefore, adherence to a rigorous and validated protocol is not merely best practice; it is essential for scientific validity.

Physicochemical Data: Foundation of the Protocol

A thorough understanding of the properties of both the solute and the solvent is paramount. The data below informs the procedural choices in this guide.

PropertyIsoquinolin-4-ol HydrochlorideDimethyl Sulfoxide (DMSO)Source(s)
Molecular Formula C₉H₈ClNOC₂H₆OS[7][8]
Molecular Weight 181.62 g/mol 78.13 g/mol [7][8]
CAS Number 15365-53-467-68-5[7][8]
Appearance Solid (assumed)Colorless, odorless liquid[7][8]
Key Characteristic Hydrochloride salt enhances solubility and stability.Highly polar, aprotic, and hygroscopic solvent.[8][9]

Core Protocol: Preparation of a 10 mM Stock Solution

This section details a step-by-step methodology for preparing a 10 mM stock solution of isoquinolin-4-ol hydrochloride in DMSO. This concentration is a common starting point for serial dilutions in biological assays.

Materials and Equipment
  • Isoquinolin-4-ol hydrochloride powder

  • Anhydrous DMSO (≥99.9%), preferably from a freshly opened, sealed bottle

  • Calibrated analytical balance

  • Sterile, amber glass vials or low-adsorption polypropylene microcentrifuge tubes with secure caps

  • Sterile, positive displacement pipettes or standard pipettes with low-retention, filtered tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath or incubator set to 37°C (optional)

Safety Precautions
  • Perform all weighing and solvent handling steps within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the dermal absorption of other chemicals; handle with care.[10]

Step-by-Step Preparation Workflow

The following diagram illustrates the validated workflow for preparing the stock solution.

G cluster_prep Preparation cluster_qc Quality Control & Storage calc Step 1: Calculate Mass weigh Step 2: Accurately Weigh Isoquinolin-4-ol HCl calc->weigh add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso dissolve Step 4: Dissolution (Vortex, Optional Sonication/Warming) add_dmso->dissolve verify Step 5: Visually Verify Complete Dissolution dissolve->verify dissolve->verify aliquot Step 6: Aliquot into Single-Use Vials verify->aliquot Clear Solution store Step 7: Store at -20°C / -80°C Protected from Light aliquot->store

Sources

Method

Application Note: Advanced Crystallization and Recrystallization Protocols for Isoquinolin-4-ol Hydrochloride

Introduction & Mechanistic Rationale Isoquinolin-4-ol is a highly valued pharmaceutical intermediate utilized in the synthesis of complex bioactive molecules and isoquinoline-derived therapeutics[1]. In its free base for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoquinolin-4-ol is a highly valued pharmaceutical intermediate utilized in the synthesis of complex bioactive molecules and isoquinoline-derived therapeutics[1]. In its free base form, isoquinolin-4-ol exhibits moderate-to-poor aqueous solubility and is susceptible to oxidative degradation over time. By converting the free base into a hydrochloride salt, researchers can drastically enhance the compound's physicochemical stability, intrinsic dissolution rate, and shelf-life—critical parameters for downstream drug development[2].

Isoquinoline is a weak base with a pKa of approximately 5.14, allowing its nitrogen atom to readily protonate in the presence of strong acids like hydrochloric acid (HCl) to form stable, crystalline salts[3]. The crystallization of isoquinolin-4-ol hydrochloride (Molecular Weight: 181.62 g/mol )[4] is fundamentally driven by manipulating the solubility gradient. Because hydrochloride salts of basic active pharmaceutical ingredients (APIs) often exhibit profound polymorphism[5], controlling the nucleation kinetics through precise temperature gradients and strategic anti-solvent addition is paramount. This ensures high phase purity and prevents "oiling out" (liquid-liquid phase separation), a common failure mode in heterocyclic salt formation[6].

Physicochemical Properties & Solubility Profile

Understanding the solubility profile of the target salt is the foundation of a rational crystallization design. The data below dictates the solvent system choices for the subsequent protocols.

Table 1: Physicochemical Properties and Solvent Compatibility

Parameter / SolventProperty / Solubility ProfileMechanistic Implication
Molecular Weight 181.62 g/mol [4]Stoichiometric calculations for HCl addition.
pKa (Free Base) ~5.14[3]Requires an acid with pKa < 2 (e.g., HCl) for complete protonation.
Water High (>50 mg/mL)Excellent for biological assays; unsuitable for primary crystallization.
Methanol / Ethanol Moderate (Temperature dependent)Ideal primary solvents for dissolution and temperature-cycling recrystallization.
Ethyl Acetate (EtOAc) Low (<5 mg/mL)Functions as an excellent anti-solvent to drive supersaturation and maximize yield.
Heptane InsolubleUsed as a strong anti-solvent for aggressive precipitation (can cause fine crystals).

Process Workflow

G A Crude Isoquinolin-4-ol (Free Base) B Solvent Dissolution (EtOH / EtOAc) A->B Heat to 50°C C Acidification (HCl Addition, pH < 2) B->C Dropwise, 0-5°C D Controlled Nucleation & Crystal Growth C->D Ageing / Ostwald Ripening E Primary Isolation (Filtration) D->E Vacuum Filtration F Recrystallization (Anti-Solvent / Cooling) E->F If HPLC Purity < 99.5% G Pure Isoquinolin-4-ol HCl (>99.5% Purity) E->G If HPLC Purity ≥ 99.5% F->G Polish Filter & Cool

Workflow for the crystallization and purification of isoquinolin-4-ol hydrochloride.

Experimental Protocols

Protocol A: Primary Crystallization (Salt Formation)

This protocol describes the conversion of crude isoquinolin-4-ol free base to its hydrochloride salt. The system is designed to be self-validating through strict temperature and pH controls.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (approx. 68.9 mmol) of crude isoquinolin-4-ol in 80 mL of a 1:1 (v/v) mixture of absolute Ethanol and Ethyl Acetate. Heat the mixture to 50 °C under continuous stirring until complete dissolution is achieved.

    • Causality: Ethanol effectively solvates the free base, while the presence of EtOAc lowers the overall solubility of the impending salt, pre-conditioning the system for a high-yield precipitation.

  • Cooling & Acidification: Cool the reactor to 0–5 °C using an ice-water bath. Slowly add 1.05 molar equivalents of HCl (e.g., 4M HCl in dioxane or concentrated aqueous HCl) dropwise over 30 minutes.

    • Causality: The protonation of the basic nitrogen is highly exothermic. Dropwise addition at low temperatures prevents localized supersaturation spikes, which frequently lead to oiling out (liquid-liquid phase separation) rather than ordered crystalline nucleation.

  • Nucleation & Aging: Once the pH reaches < 2 (verify via pH paper on an aliquot), maintain the suspension at 5 °C and stir at 200 rpm for 2–3 hours.

    • Causality: This aging period facilitates Ostwald ripening. Smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving the particle size distribution and downstream filterability.

  • In-Process Control (IPC): Sample the mother liquor and analyze via HPLC. The concentration of the free base should be <2 mg/mL. If higher, extend the aging period.

  • Isolation: Collect the resulting white-to-off-white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold EtOAc to displace the mother liquor[6]. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Polymorph-Controlled Recrystallization

If the primary crystallization yields a product with <99.5% purity, or if a specific, highly crystalline polymorph is required for formulation, an anti-solvent cooling recrystallization is employed.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve 5.0 g of the primary isoquinolin-4-ol hydrochloride salt in a minimum volume (approx. 25-30 mL) of hot Methanol (60 °C).

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated reactor.

    • Causality: Polish filtration removes insoluble mechanical impurities and dust that act as heterogeneous nucleation sites, ensuring that subsequent crystallization is driven purely by the thermodynamic cooling profile.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, slowly add Ethyl Acetate (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of Methanol to clear the solution.

  • Seeding & Cooling (Critical Step): Introduce 0.05 g of pure isoquinolin-4-ol HCl seed crystals. Initiate a linear cooling ramp from 60 °C to 5 °C at a rate of 0.2 °C/min.

    • Causality: Seeding bypasses the primary nucleation energy barrier. A slow, linear cooling rate controls the rate of supersaturation generation, heavily favoring the growth of the seeded polymorph over the secondary nucleation of fine, impure particles.

  • Isolation: Filter the large, highly pure crystals, wash with cold EtOAc, and dry under vacuum at 45 °C until constant weight is achieved. Confirm purity via HPLC and crystal form via X-ray Powder Diffraction (XRPD).

Troubleshooting and Optimization

Table 2: Common Crystallization Failure Modes and Interventions

Observed IssueMechanistic CauseCorrective Action / Optimization
Oiling Out (Liquid-Liquid Separation) Supersaturation generated too rapidly; impurities depressing the melting point of the salt.Decrease the concentration of the starting solution. Slower addition of HCl or anti-solvent. Implement seeding prior to reaching the cloud point.
Poor Filterability (Fine Powder) Rapid, uncontrolled primary nucleation leading to a massive number of small crystals.Decrease the cooling rate (e.g., from 1.0 °C/min to 0.2 °C/min). Implement temperature cycling (heat up by 5 °C, then cool down) to dissolve fines.
Low Yield in Mother Liquor High solubility of the salt in the chosen solvent system at the isolation temperature.Increase the ratio of anti-solvent (EtOAc or Heptane) to the primary solvent (EtOH/MeOH) during the final cooling stage.
Colored Impurities Retained Co-precipitation of oxidized tar/polymeric byproducts[6].Treat the hot dissolution mixture with activated charcoal (5% w/w) for 15 minutes prior to the polish filtration step.

References

  • What are the applications of Isoquinolin-4-ol?
  • Wikipedia.
  • WuXi AppTec.
  • BLD Pharm.
  • Organic Process Research & Development (via ResearchGate).
  • Benchchem.

Sources

Application

Advanced Application Notes: Utilizing Isoquinolin-4-ol Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary & Strategic Value Isoquinolines are privileged pharmacophores embedded in numerous bioactive natural products and synthetic therapeutics. Functionalization at the C4 position is a critical strategy for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

Isoquinolines are privileged pharmacophores embedded in numerous bioactive natural products and synthetic therapeutics. Functionalization at the C4 position is a critical strategy for tuning the steric and electronic properties of these molecules, leading to the development of potent cyclin-dependent kinase (CDK) inhibitors[1] and highly selective voltage-gated sodium channel (Nav1.7) antagonists[2].

Isoquinolin-4-ol hydrochloride serves as an exceptionally stable, bench-ready precursor for these structural modifications. By converting its hydroxyl group into a reactive pseudo-halide, chemists can leverage robust palladium-catalyzed cross-coupling methodologies—namely Suzuki-Miyaura and Buchwald-Hartwig reactions—to construct diverse, high-value 4-aryl and 4-aminoisoquinoline libraries.

Mechanistic Rationale & Pathway

Why the Hydrochloride Salt? Isoquinolin-4-ol in its free base form can exhibit zwitterionic character in certain solvents and is prone to oxidative degradation over time. The hydrochloride salt ensures long-term shelf stability and consistent stoichiometric weighing, though it necessitates an initial neutralization step in any synthetic sequence.

Activation Strategy (Thermodynamic Causality): The C(sp²)-OH bond in isoquinolin-4-ol possesses a high bond dissociation energy, rendering it thermodynamically inert to direct oxidative addition by low-valent palladium species (Pd(0)). To overcome this barrier, the hydroxyl group must be activated. Treatment with trifluoromethanesulfonic anhydride (Tf₂O) yields isoquinolin-4-yl trifluoromethanesulfonate (a triflate)[2]. The highly electron-withdrawing triflate group drastically weakens the C-O bond, transforming it into an excellent electrophile for oxidative addition, thus initiating the catalytic cross-coupling cycle.

Workflow Visualization

G A Isoquinolin-4-ol HCl (Stable Precursor) B Isoquinolin-4-ol (Free Base) A->B Base (e.g., Et3N) Neutralization C Isoquinolin-4-yl Triflate (Electrophile) B->C Tf2O, Pyridine or CH2Cl2/Et3N D Suzuki-Miyaura (4-Arylisoquinoline) C->D Ar-B(OH)2, Pd cat. Base, Heat E Buchwald-Hartwig (4-Aminoisoquinoline) C->E R-NH2, Pd cat. Base, Heat

Synthetic workflow from Isoquinolin-4-ol HCl to functionalized 4-substituted isoquinolines.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to verify reaction success before proceeding to the next step, ensuring a trustworthy and reproducible workflow.

Protocol A: Preparation of Isoquinolin-4-yl Trifluoromethanesulfonate

Objective: Convert the stable HCl salt into a reactive electrophile.

  • Neutralization: Suspend Isoquinolin-4-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine or triethylamine (3.0 equiv, 30 mmol). Mechanistic insight: Excess base is required to first neutralize the HCl salt (1 equiv) and subsequently act as an acid scavenger for the highly corrosive triflic acid generated during the reaction.

  • Electrophilic Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 12 mmol) over 15 minutes to prevent exothermic degradation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure[2].

Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. The appearance of a sharp singlet around -73 to -74 ppm confirms the successful installation of the triflate group. The disappearance of the broad -OH stretch (~3200 cm⁻¹) in IR spectroscopy further validates the conversion.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Arylisoquinolines)

Objective: Form a C-C bond using an aryl boronic acid.

  • Setup: In an oven-dried Schlenk flask, combine isoquinolin-4-yl triflate (1.0 equiv, 1.0 mmol), aryl boronic acid (1.2 equiv, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Mechanistic insight: The bidentate dppf ligand suppresses undesired β-hydride elimination and stabilizes the palladium intermediate during the critical transmetalation step[3].

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL). Purge the flask with argon for 10 minutes.

  • Heating: Heat the mixture at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[3].

Validation Checkpoint: LC-MS should display the desired [M+H]⁺ mass. ¹H NMR will reveal the loss of the triflate and the appearance of new aromatic protons corresponding to the coupled aryl group.

Protocol C: Buchwald-Hartwig Amination (Synthesis of 4-Aminoisoquinolines)

Objective: Form a C-N bond using primary or secondary amines.

  • Setup: Combine isoquinolin-4-yl triflate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Mechanistic insight: Electron-rich, bulky biaryl phosphine ligands like XPhos facilitate the challenging reductive elimination step to form the C-N bond while preventing catalyst deactivation by the amine nucleophile.

  • Heating: Heat at 100 °C under argon for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium particulates, concentrate, and purify via chromatography.

Quantitative Data Presentation

The table below summarizes typical conditions and expected yields for the functionalization of isoquinolin-4-yl triflate.

Coupling TypeElectrophileNucleophileCatalyst / LigandBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Isoquinolin-4-yl triflatePhenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O85 °C / 12 h75 - 85%
Suzuki-Miyaura Isoquinolin-4-yl triflate3-Pyridylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME:H₂O90 °C / 16 h65 - 75%
Buchwald-Hartwig Isoquinolin-4-yl triflateMorpholine (Sec. Amine)Pd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 16 h70 - 80%
Buchwald-Hartwig Isoquinolin-4-yl triflateBenzylamine (Pri. Amine)Pd₂(dba)₃ / BINAPCs₂CO₃ / Toluene100 °C / 18 h60 - 70%

Troubleshooting & Common Pitfalls

  • Pitfall: Hydrolysis of the triflate back to isoquinolin-4-ol during Suzuki coupling.

    • Causality & Solution: Aqueous bases (like K₂CO₃ in water) can attack the highly electrophilic sulfur atom of the triflate. If hydrolysis persists, switch to strictly anhydrous conditions using a fluoride source (e.g., CsF or KF) in anhydrous THF or Dioxane. Additionally, ensure the boronic acid has not degraded into unreactive boroxines.

  • Pitfall: Formation of "Pd black" (catalyst precipitation) early in the reaction.

    • Causality & Solution: This indicates rapid catalyst decomposition, often due to oxygen ingress or an insufficient ligand-to-palladium ratio. Ensure strict oxygen-free conditions by thoroughly sparging solvents with argon (not just vacuum/backfill). Increasing the ligand loading slightly can also help stabilize the active Pd(0) species.

References

  • Product Class 5: Isoquinolines Source: Thieme Connect URL
  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)
  • Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells Source: PMC - NIH URL
  • Bicyclic sulfonamide compounds as sodium channel inhibitors (WO2014201173A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Isoquinolin-4-ol Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of isoquinolin-4-ol (4-hydroxyisoquinoline) hydrochloride. This guide is designed for researchers and drug development professionals seeking to optimize yields, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of isoquinolin-4-ol (4-hydroxyisoquinoline) hydrochloride. This guide is designed for researchers and drug development professionals seeking to optimize yields, prevent intermediate degradation, and isolate high-purity hydrochloride salts.

The most reliable and scalable route to the isoquinolin-4-ol core is the Gabriel-Colman rearrangement of phthalimidoacetic acid esters, followed by hydrolysis, decarboxylation, and anhydrous salt formation. Below, we provide a mechanistic troubleshooting guide, quantitative optimization data, and a self-validating protocol to ensure reproducible success.

SynthesisWorkflow A N-Phthalimidoglycine Ethyl Ester B Gabriel-Colman Rearrangement A->B C Ethyl 4-Hydroxyisoquinoline -3-carboxylate B->C D Hydrolysis & Decarboxylation C->D E Isoquinolin-4-ol (Free Base) D->E F Anhydrous HCl Precipitation E->F G Isoquinolin-4-ol Hydrochloride F->G

Workflow for the synthesis of isoquinolin-4-ol hydrochloride via the Gabriel-Colman rearrangement.

I. Frequently Asked Questions & Troubleshooting Logic

Q1: My Gabriel-Colman rearrangement is stalling, and I am recovering saponified starting material instead of the substituted isoquinoline. What is the mechanistic failure?

The Causality: The failure lies in nucleophilic competition. The Gabriel-Colman rearrangement requires a strong, strictly anhydrous base (like ethoxide) to attack the imide carbonyl, open the ring, and form an imide anion that isomerizes to a carbanion. The rate-determining step is the attack of this carbanion on the carbomethoxy group to expand the ring[1]. If even trace moisture is present, the alkoxide is hydrolyzed to hydroxide. Hydroxide is a harder nucleophile that preferentially attacks the ethyl ester of the N-phthalimidoglycine, leading to irreversible saponification rather than rearrangement. The Solution: Use freshly titrated, strictly anhydrous sodium ethoxide in absolute ethanol. Under optimal anhydrous conditions, this rearrangement has been documented to achieve up to a 91% yield for 4-hydroxyisoquinoline derivatives[1].

Q2: The decarboxylation of 4-hydroxyisoquinoline-3-carboxylic acid is producing a black, intractable tar, dropping my yield to 40%. How can I suppress this degradation?

The Causality: The 4-hydroxyisoquinoline core is highly electron-rich and susceptible to oxidative degradation. Thermal decarboxylation in the presence of atmospheric oxygen leads to rapid oxidative polymerization (tarring) at the elevated temperatures (>200 °C) typically required to break the C-C bond. The Solution: You must lower the activation energy of the decarboxylation and eliminate oxygen. Literature demonstrates that utilizing a copper catalyst at elevated temperatures significantly enhances decarboxylation efficiency for isoquinoline derivatives while preserving the heterocyclic core[2]. Perform the reaction using 10 mol% Cu powder in a high-boiling inert solvent at 180 °C under a strict argon atmosphere.

Q3: I am losing up to 30% of my product during the final hydrochloride salt formation. The salt is gummy rather than crystalline. How do I optimize this?

The Causality: Gummy precipitates at this stage are typically hydrated salts or the result of incomplete protonation due to water acting as a competing base. Because isoquinolin-4-ol possesses amphoteric characteristics (a basic quinoline nitrogen and a slightly acidic phenolic hydroxyl group), aqueous hydrochloric acid establishes a solubility equilibrium that keeps a significant portion of the product dissolved in the aqueous phase. The Solution: Transition to a completely anhydrous system. Dissolving the free base in dry diethyl ether and introducing anhydrous HCl gas forces the immediate and quantitative precipitation of the pure hydrochloride salt.

Troubleshooting Start Low Yield in Synthesis? Q1 Is the Gabriel-Colman step yielding <85%? Start->Q1 Q2 Is tar forming during decarboxylation? Start->Q2 Q3 Is the final HCl salt yield low/gummy? Start->Q3 Sol1 Ensure strictly anhydrous alkoxide base Q1->Sol1 Yes Sol2 Use Cu powder catalyst under Argon Q2->Sol2 Yes Sol3 Use anhydrous HCl gas in diethyl ether Q3->Sol3 Yes

Logical troubleshooting tree for identifying and resolving yield-limiting steps in the synthesis.

II. Quantitative Data: Decarboxylation Optimization

The table below summarizes the impact of various decarboxylation conditions on the isolated yield and purity of the isoquinolin-4-ol free base.

MethodTemperature (°C)Catalyst / AdditiveAtmosphereIsolated Yield (%)Purity (HPLC, %)
Thermal (Neat)200–220NoneAir4578
Acidic Reflux1106M HCl (aq)Air6285
Catalytic Thermal 180 10 mol% Cu powder Argon 88 95
Microwave-Assisted1505 mol% Cu₂OArgon9298

III. Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure experimental integrity at every phase.

Phase 1: Gabriel-Colman Rearrangement
  • Preparation: Dissolve N-phthalimidoglycine ethyl ester (1.0 eq) in strictly anhydrous absolute ethanol under an argon atmosphere.

  • Reaction: Cool the mixture to 0 °C. Dropwise add freshly prepared, anhydrous sodium ethoxide (2.2 eq) in ethanol over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: The solution will transition from colorless to a deep yellow/orange as the carbanion intermediate forms. Monitor via TLC (Hexanes:EtOAc 3:1); you should observe the complete consumption of starting material ( Rf​ 0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV ( Rf​ 0.3).

  • Workup: Quench with glacial acetic acid to pH 6, concentrate under reduced pressure, and extract with ethyl acetate to isolate ethyl 4-hydroxyisoquinoline-3-carboxylate.

Phase 2: Saponification & Catalytic Decarboxylation
  • Hydrolysis: Treat the isolated ester with 2M aqueous NaOH at 80 °C for 3 hours.

  • Acidification: Cool the mixture and carefully acidify to pH 2 using concentrated HCl.

  • Validation Check: A thick white precipitate of 4-hydroxyisoquinoline-3-carboxylic acid will form. Filter and dry this intermediate completely under a high vacuum (moisture here will inhibit the next step).

  • Decarboxylation: Suspend the dry acid in diphenyl ether. Add 10 mol% copper powder. Purge the system with argon for 15 minutes, then heat to 180 °C for 4 hours.

  • Validation Check: Steady bubbling (CO₂ evolution) will be observed. The reaction is complete when gas evolution ceases. Upon cooling and the addition of hexanes, the crude isoquinolin-4-ol free base will precipitate as an off-white solid (absence of black tar indicates successful oxygen exclusion).

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified isoquinolin-4-ol free base in anhydrous diethyl ether (or 1,4-dioxane) at a concentration of 0.1 M.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas into the solution (alternatively, add a stoichiometric amount of commercial 4M HCl in dioxane dropwise).

  • Validation Check: A dense, highly crystalline white precipitate will form instantly upon HCl introduction. The supernatant will become completely clear, indicating quantitative salt formation.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under a vacuum to yield isoquinolin-4-ol hydrochloride in >98% purity.

IV. References[1] Title: Gabriel–Colman rearrangement

Source: Wikipedia URL: [Link]2] Title: Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

isoquinolin-4-ol hydrochloride solubility issues in aqueous media

Welcome to the Application Support Center Prepared by the Senior Application Science Team As researchers transition from chemical synthesis to in vitro and in vivo biological assays, handling heterocyclic amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center Prepared by the Senior Application Science Team

As researchers transition from chemical synthesis to in vitro and in vivo biological assays, handling heterocyclic amine hydrochlorides often presents a significant hurdle. Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a prime example of a compound that exhibits deceptive solubility behavior. While it may initially dissolve effortlessly in pure water, it frequently crashes out of solution the moment it is introduced to physiological buffers or cell culture media.

This technical guide is designed to deconstruct the thermodynamic causality behind these solubility issues and provide self-validating, field-tested protocols to keep your compound in solution.

I. Mechanistic FAQ: The Chemistry of Precipitation

Q1: My isoquinolin-4-ol hydrochloride powder dissolves perfectly in deionized water, but immediately forms a cloudy precipitate when I add it to PBS (pH 7.4). What is happening at the molecular level?

A1: You are observing a classic pH-dependent phase separation driven by the compound's acid dissociation constant ( pKa​ ). Isoquinolin-4-ol has a predicted pKa​ of approximately 5.25[1].

When you dissolve the hydrochloride salt in unbuffered water, the solution becomes acidic (pH < 4.0), ensuring the compound remains in its protonated, highly water-soluble cationic state[2]. However, when you introduce this solution to Phosphate-Buffered Saline (PBS) at pH 7.4, the ambient pH drastically exceeds the compound's pKa​ . This forces the rapid deprotonation of the amine cation, converting it into its neutral "free base" form[3]. The free base of isoquinolin-4-ol is highly hydrophobic and possesses a critically low aqueous solubility limit, leading to immediate aggregation and visible turbidity[4].

Q2: Can I just heat the PBS solution or use extended sonication to force the free base back into solution?

A2: No. While heating to 37°C can temporarily increase the kinetic solubility of isoquinoline derivatives[5], it will not alter the fundamental thermodynamic equilibrium of the free base at pH 7.4. Once the solution cools to room temperature or is placed in an incubator, the compound will inevitably nucleate and precipitate again. To achieve stable solubilization, you must alter the solvent environment using co-solvents or complexation agents to shield the hydrophobic free base[6].

II. Formulation Strategies: Engineering Solubilization

Q3: What is the most reliable vehicle for formulating isoquinolin-4-ol for in vitro cell-based assays?

A3: For biological assays where organic solvent toxicity is a concern, we strongly recommend a two-step "Stock-and-Shield" approach:

  • Primary Solubilization: Dissolve the dry powder in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock.

  • Aqueous Shielding: Dilute the DMSO stock into an aqueous buffer containing Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It forms a robust inclusion complex with the isoquinoline moiety, effectively encapsulating the hydrophobic free base and preventing it from aggregating in the aqueous phase[6].

III. Quantitative Data Summary

Before proceeding to the protocols, reference the physicochemical parameters below to calculate your required solvent ratios.

ParameterValue / Characteristic
Compound Name Isoquinolin-4-ol hydrochloride
CAS Number 15365-53-4 (Salt) / 3336-49-0 (Free Base)
Predicted pKa​ ~5.25[1]
Solubility in Unbuffered H2​O High (Forms acidic solution, pH < 4.0)
Solubility in PBS (pH 7.4) Very Low (Precipitates as free base)[3]
Recommended Primary Solvent 100% DMSO (Stable up to 50 mM)
Optimal Aqueous Excipient 10% to 20% (w/v) HP- β -CD[6]

IV. Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

This protocol establishes a stable, concentrated stock that minimizes the final organic solvent concentration in your downstream assays.

  • Weighing: Accurately weigh 1.81 mg of Isoquinolin-4-ol hydrochloride powder into a sterile, light-blocking microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the tube vigorously for 30 seconds.

  • Validation Check: Hold the tube against a light source. The solution must be completely transparent with no particulate matter. If micro-crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 μ L volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a 100 μ M Working Solution (Physiological pH)

This protocol uses cyclodextrin complexation to prevent free base precipitation during dilution.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in PBS (pH 7.4). Filter sterilize through a 0.22 μ m membrane.

  • Thermal Equilibration: Warm both the 10 mM DMSO master stock (from Protocol A) and the HP- β -CD buffer to 37°C. Causality note: Matching temperatures prevents cold-shock nucleation during the mixing phase.

  • Dilution: Slowly pipette 10 μ L of the 10 mM DMSO stock into 990 μ L of the 10% HP- β -CD buffer while vortexing continuously.

  • Validation Check: The final solution (containing 1% DMSO and 100 μ M of the compound) should remain crystal clear. It is now ready for application to cell cultures.

V. Process Visualizations

Mechanistic Pathway of pH-Dependent Precipitation

The diagram below illustrates the thermodynamic phase behavior of the compound as it transitions from an unbuffered to a buffered state.

pH_Equilibrium Salt Isoquinolin-4-ol HCl (Solid Powder) Water Dissolution in H2O (pH < 4.0) Salt->Water Add solvent Ionized Protonated Cation (Highly Soluble) Water->Ionized Complete dissociation Buffer Addition of PBS/Media (pH 7.4) Ionized->Buffer Titrate to physiological pH FreeBase Free Base Form (pH > pKa 5.25) Buffer->FreeBase Deprotonation Precipitate Aggregation & Precipitation (Turbidity) FreeBase->Precipitate Exceeds solubility limit

Figure 1: pH-dependent phase transition and free base precipitation mechanism.

Solubilization Troubleshooting Workflow

Follow this logic tree to ensure self-validating formulation of your working solutions.

Workflow Start Start: Weigh Isoquinolin-4-ol HCl DMSO Dissolve in 100% DMSO (Prepare 10-50 mM Stock) Start->DMSO Check1 Is the solution clear? DMSO->Check1 Warm Warm to 37°C & Sonicate Check1->Warm No Dilute Dilute in Aqueous Buffer (e.g., PBS + 10-20% HP-β-CD) Check1->Dilute Yes Warm->Check1 Check2 Precipitation upon dilution? Dilute->Check2 Adjust Increase HP-β-CD or add 1-5% Tween-80 Check2->Adjust Yes Success Proceed to Biological Assay Check2->Success No Adjust->Dilute

Figure 2: Step-by-step troubleshooting workflow for formulating stable aqueous solutions.

VI. References

  • ResearchGate - Cyclodextrin: HP-beta-CD and Isoquinoline Inclusion Complexes. Available at:[Link]

  • ACS Publications - Salt Selection and Optimisation Procedures: Amine Hydrochloride Salts and Free Base Precipitation. Available at: [Link]

  • USPTO / Advanced Drug Delivery Reviews - Salt formation to improve drug solubility: pH–solubility interrelationship. Available at:[Link]

  • Grokipedia - Hydrochloride: Solubility and Appearance. Available at: [Link]

  • PMC / NIH - Physicochemical Characterization of Berberine Chloride (Isoquinoline Alkaloid Proxy). Available at:[Link]

Sources

Troubleshooting

preventing degradation of isoquinolin-4-ol hydrochloride during storage

Welcome to the Technical Support Center for heterocyclic compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of isoquinolin-4-ol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of isoquinolin-4-ol hydrochloride (also known as 4-hydroxyisoquinoline hydrochloride).

Handling hydroxylated nitrogenous heterocycles requires more than just following a protocol; it requires an understanding of the molecular causality behind degradation. The 4-hydroxyl group on the isoquinoline ring is highly susceptible to oxidation, while the hydrochloride salt form introduces severe hygroscopicity. This guide synthesizes field-proven insights with rigorous chemical principles to ensure the integrity of your compound from the shelf to your assay.

Core Philosophy: The Causality of Degradation

To prevent degradation, we must first understand the enemy. Isoquinolin-4-ol hydrochloride degrades via three synergistic pathways:

  • Radical-Mediated Oxidation: The phenolic hydroxyl group at the 4-position is electron-rich. In the presence of molecular oxygen and trace transition metals, it rapidly oxidizes into quinone-like structures or polymeric dimers [1].

  • Hygroscopic Hydrolysis: Hydrochloride salts are notoriously hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, creating a localized, highly acidic aqueous microenvironment that accelerates both hydrolytic cleavage and redox cycling [2].

  • Photolytic Cleavage: The 10π-electron aromatic system of the isoquinoline nucleus absorbs UV and near-visible light, which acts as a catalyst for photo-oxidation, shifting the reactivity from the benzene ring to the pyridine ring [3].

DegradationPathways Compound Isoquinolin-4-ol HCl (Intact) Hygro Hygroscopic Moisture Uptake (Acidic Microenvironment) Compound->Hygro Oxid Radical Oxidation (Phenolic OH -> Quinone) Compound->Oxid Photo Photo-oxidation (Ring Cleavage) Compound->Photo Moisture Ambient Moisture (H2O) Moisture->Hygro Oxygen Molecular Oxygen (O2) Oxygen->Oxid Light UV/Visible Light (hv) Light->Photo Hygro->Oxid Accelerates Degraded Degraded Byproducts (Dimers, Quinones, Inactive) Hygro->Degraded Oxid->Degraded Photo->Degraded

Fig 1: Synergistic degradation pathways of isoquinolin-4-ol hydrochloride.

Troubleshooting & FAQs

Q1: My isoquinolin-4-ol hydrochloride powder turned from an off-white color to a yellowish-brown crust. Is it still usable? A1: No, the compound should be discarded. The color change is a definitive visual indicator of radical-mediated oxidation. The 4-hydroxyl group has likely oxidized into a colored quinone derivative or formed complex dimers. Using this in biological assays—such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibition studies—will yield false results, as the oxidized byproducts lack the necessary structural conformation to chelate iron in the enzyme's active site [4].

Q2: The compound is clumping heavily inside the vial, even though I keep the cap tightly closed. What went wrong? A2: You are observing the effects of hygroscopicity inherent to hydrochloride salts. Every time the vial is opened on the benchtop, ambient moisture enters. The HCl salt rapidly absorbs this water, causing caking [2]. To troubleshoot, you must transition to a single-use aliquot system (detailed in the protocol below) and only open the primary container inside a controlled-humidity glovebox.

Q3: Can I store reconstituted stock solutions of this compound at 4°C for a few weeks? A3: It is highly discouraged. While the solid form can survive short-term storage at 4°C, reconstituted solutions (especially in DMSO or aqueous buffers) are vastly more susceptible to oxidative and hydrolytic degradation. If you must store solutions, they must be aliquoted, snap-frozen in liquid nitrogen, and stored at -80°C.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following handling workflow is designed as a self-validating system. By incorporating mass-check validation steps, you can mathematically prove whether your storage system has been compromised by moisture.

Protocol: Aliquoting and Inert Storage Workflow

Objective: Prevent moisture ingress and oxidation during the transition from bulk powder to assay-ready aliquots.

Step 1: Environmental Control (The Glovebox) Transfer the sealed primary vial of isoquinolin-4-ol hydrochloride into a glovebox purged with high-purity Argon (O2 < 5 ppm, H2O < 1 ppm). Causality: Argon is heavier than nitrogen and provides a superior protective blanket against oxidative radicals.

Step 2: Pre-Weighing (Validation Baseline) Pre-weigh 10-20 amber glass vials (with PTFE-lined screw caps) on an analytical balance inside the glovebox. Record the empty tare weight of each vial. Causality: Amber glass blocks UV/visible light, preventing photo-oxidation[3].

Step 3: Rapid Aliquoting Dispense the required mass (e.g., 5 mg) of the compound into each amber vial. Cap them loosely.

Step 4: Argon Blanketing & Sealing Ensure the glovebox atmosphere is fully saturated with Argon. Tightly seal the PTFE-lined caps. The PTFE liner is critical as it provides a chemically inert, moisture-impermeable seal compared to standard silicone septa.

Step 5: Desiccation & Thermal Storage Place the sealed aliquots into a secondary container (e.g., a vacuum-sealed bag or a tightly sealed jar) containing indicating silica gel or Drierite. Store the secondary container at -20°C.

Step 6: Validation Check (Pre-Assay) Before using an aliquot, allow it to equilibrate to room temperature while still inside the secondary desiccated container (approx. 30 minutes) to prevent condensation. Weigh the vial. Validation: The mass should exactly match the tare weight + dispensed mass from Step 2 & 3. A mass increase of >0.5% indicates moisture ingress, and the aliquot should be flagged for potential degradation.

StorageWorkflow Bulk Bulk Compound (Isoquinolin-4-ol HCl) Glovebox Argon Glovebox (O2 < 5ppm, H2O < 1ppm) Bulk->Glovebox Aliquots Amber Vials (PTFE-lined caps) Glovebox->Aliquots Dispense Desiccator Secondary Container (with Drierite) Aliquots->Desiccator Seal Freezer -20°C Storage (Long-term) Desiccator->Freezer Validation Mass Validation (Check for H2O uptake) Freezer->Validation Thaw & Weigh

Fig 2: Self-validating workflow for the aliquoting and storage of hygroscopic hydrochloride salts.

Quantitative Stability Profile

The following table summarizes the expected stability and degradation vectors of isoquinolin-4-ol hydrochloride under various storage conditions. This data allows researchers to assess the risk profile of their current storage setups.

Storage ConditionTempRelative Humidity (RH)Light ExposureEstimated Shelf LifePrimary Degradant / Symptom
Optimal (Argon + Desiccant) -20°C< 5%Dark (Amber)> 24 monthsNone detected (Stable)
Refrigerated (Sealed) 4°C< 10%Dark (Amber)6 - 12 monthsTrace oxidation (Slight yellowing)
Benchtop (Sealed) 25°CAmbientDark1 - 2 weeksHydrolytic clumping (Caking)
Benchtop (Exposed) 25°CAmbient (>50%)Ambient Light< 24 hoursQuinone dimers (Brown crust)
Aqueous Solution (pH 7.4) 25°CN/A (Solvated)Ambient Light< 4 hoursRapid photo-oxidation / Hydrolysis

References

  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry (RSC). Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Investigations of Reactions of Selected Azaarenes with Radicals in Water. 1. Hydroxyl and Sulfate Radicals. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central (PMC) - NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectra Validation of Isoquinolin-4-ol Hydrochloride

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and drug safety. Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and drug safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for this purpose, offering unparalleled insight into molecular structure.[1][2][3] This guide provides a comprehensive framework for the validation of the 1H and 13C NMR spectra of isoquinolin-4-ol hydrochloride, a key heterocyclic motif in medicinal chemistry. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the expected spectral data with that of relevant structural analogs.

The Structural and Spectroscopic Nuances of Isoquinolin-4-ol Hydrochloride

Isoquinolin-4-ol exists in a tautomeric equilibrium with its keto form, isoquinolin-4(1H)-one. This equilibrium can be influenced by factors such as solvent and pH. The formation of the hydrochloride salt introduces a positive charge on the nitrogen atom, which significantly impacts the electronic environment of the entire ring system and influences the chemical shifts of the protons and carbons. These factors can sometimes lead to challenges in spectral interpretation, such as line broadening.[4] A thorough validation process, therefore, requires not just 1D NMR but also a suite of 2D NMR experiments for unequivocal assignments.[5][6]

A Comparative Approach to Spectral Validation

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
ProtonIsoquinoline (approx.)4-Hydroxyquinoline[7]Expected Isoquinolin-4-ol HydrochlorideRationale for Expected Shifts
H-19.27.97 (d)~9.4-9.6Significant downfield shift due to protonation of adjacent nitrogen.
H-38.56.12 (d)~8.6-8.8Downfield shift from nitrogen protonation, less pronounced than H-1.
H-57.88.17 (d)~8.2-8.4Influenced by the electron-withdrawing effect of the protonated ring.
H-67.67.36 (t)~7.8-8.0Moderate downfield shift.
H-77.77.68 (t)~7.9-8.1Moderate downfield shift.
H-88.07.61 (d)~8.1-8.3Influenced by proximity to the electron-deficient pyridinoid ring.
4-OH-11.91 (s, br)~12-14 (s, br)Acidic proton, expected to be broad and downfield.
N-H--~14-16 (s, br)Highly deshielded proton on the nitrogen, expected to be broad.

Note: The chemical shifts for isoquinoline are approximate and can vary with conditions. The expected shifts for isoquinolin-4-ol hydrochloride are predictive and require experimental verification.

Table 2: Comparative 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
CarbonIsoquinoline[8][9]4-Hydroxyquinoline (approx.)Expected Isoquinolin-4-ol HydrochlorideRationale for Expected Shifts
C-1152.7~140~150-153Downfield shift due to adjacent protonated nitrogen.
C-3143.2~108~140-143Significant downfield shift due to proximity to protonated nitrogen.
C-4120.5~175 (keto form)~160-165Tautomerism and electronic effects will influence this significantly.
C-4a128.8~125~127-129Bridgehead carbon, moderately affected.
C-5126.5~124~125-127Modest shift due to overall electron deficiency.
C-6130.3~122~129-131Modest shift.
C-7127.4~132~126-128Modest shift.
C-8127.7~118~128-130Modest shift.
C-8a135.8~140~134-136Bridgehead carbon, moderately affected.

Note: The chemical shifts for 4-hydroxyquinoline are approximate based on its quinolone tautomer. The expected shifts for isoquinolin-4-ol hydrochloride are predictive.

Experimental Protocol for NMR Spectra Validation

This section outlines a detailed, step-by-step methodology for the acquisition and validation of NMR spectra for a new sample of isoquinolin-4-ol hydrochloride.

Step 1: Sample Preparation
  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6). This solvent is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point, which minimizes evaporation. Importantly, it will allow for the observation of exchangeable protons (OH and NH).

  • Concentration: Prepare a solution of approximately 5-10 mg of isoquinolin-4-ol hydrochloride in 0.6-0.7 mL of DMSO-d6. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both 1H and 13C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both 1H and 13C NMR. If the solvent does not contain TMS, it can be added. Alternatively, the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for 1H and δ ~39.52 ppm for 13C) can be used as a secondary reference.[10][11]

Step 2: 1D NMR Data Acquisition
  • 1H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

    • The spectral width should be set to cover the expected range of chemical shifts (approximately -1 to 16 ppm).

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of 13C.

    • The spectral width should encompass the expected range (approximately 0 to 180 ppm).

Step 3: 2D NMR Data Acquisition for Unambiguous Assignment

To ensure the trustworthiness of the spectral assignments, the following 2D NMR experiments are critical.[12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, helping to identify adjacent protons in the spin systems of the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (1H-13C), allowing for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

Step 4: Data Analysis and Validation
  • 1H NMR Analysis:

    • Chemical Shift: Compare the observed chemical shifts with the expected values in Table 1.

    • Integration: The relative integrals of the non-exchangeable proton signals should correspond to the number of protons at each position.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to confirm the connectivity of protons as revealed by COSY.

  • 13C NMR Analysis:

    • Chemical Shift: Compare the observed chemical shifts with the expected values in Table 2.

    • Number of Signals: The number of observed carbon signals should match the number of unique carbons in the molecule.

  • 2D NMR Analysis:

    • Use the HSQC spectrum to assign the chemical shifts of protonated carbons based on the already assigned proton spectrum.

    • Use the HMBC spectrum to confirm the assignment of quaternary carbons by looking for long-range correlations from assigned protons. For example, H-1 should show an HMBC correlation to C-3 and C-8a.

    • Construct a complete and self-consistent assignment of all proton and carbon signals.

Visualizing the Validation Workflow

The following diagrams illustrate the structure of isoquinolin-4-ol hydrochloride and the logical workflow for its NMR spectral validation.

NMR Validation Workflow Sample Sample Preparation (DMSO-d6) Acquire1D 1D NMR Acquisition (1H, 13C) Sample->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acquire2D Analyze1D Analyze 1D Spectra (Shifts, Integrals, Multiplicity) Acquire1D->Analyze1D Analyze2D Analyze 2D Spectra (Correlations) Acquire2D->Analyze2D Assign Full Spectral Assignment Analyze1D->Assign Analyze2D->Assign Compare Compare with Analogs and Expected Values Assign->Compare Validate Validation Complete Compare->Validate

Caption: Logical workflow for NMR spectral validation.

Conclusion

The validation of NMR spectra for pharmaceutical compounds like isoquinolin-4-ol hydrochloride is a meticulous process that requires a combination of high-quality data acquisition and logical interpretation. By following the detailed protocol outlined in this guide, which incorporates both 1D and 2D NMR techniques, and by using a comparative approach with structural analogs, researchers can achieve a high degree of confidence in the identity and structure of their synthesized material. This rigorous approach to spectral validation is indispensable for ensuring the quality and integrity of data in drug development and scientific research.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Kelly, P. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Sahu, R., et al. (2021). Quantitative Nuclear Magnetic Resonance: A Review on Quantitative Method Validation of Drug and Related Compounds. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]

  • Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. ResearchGate. [Link]

  • Castro-Castillo, V., et al. (2011). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 56(4), 827-831. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Chimia, 64(12), 856-860. [Link]

  • Kumar, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • G.A. Webb (ed.). Advanced NMR techniques for structural characterization of heterocyclic structures. NATO Science for Peace and Security Series A: Chemistry and Biology. [Link]

  • Pereira, M. J. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8405, Isoquinoline. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information for: Silver-Catalyzed Tandem Reaction of 2-Alkynyl-Substituted N-Arylsulfonyl-N-arylbenzamides with Isocyanides: A Facile Synthesis of Dibenzo[b,f]azepine-Fuzed Isoquinolinones. [Link]

  • Wiley-VCH. (2013). Supporting Information for: Self-Assembly of a PdII4L4 Box, a PdII2L4 Double Helix, and a PdII2L2 Macrocycle from a Flexible Bis(bipyridyl) Ligand. [Link]

  • G.A. Webb (ed.). (2011). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. [Link]

  • Bessonova, A. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7794. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Bruker. (n.d.). Some useful NMR solvents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin. (2021). 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin. (2020). 1H NMR Chemical Shifts. [Link]

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0013436). [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Seixas, R. S. G. R., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Monatshefte für Chemie - Chemical Monthly, 142(7), 731-742. [Link]

  • SpectraBase. (n.d.). Isoquinoline [13C NMR] - Chemical Shifts. [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. (n.d.). Isoquinoline. [Link]

  • El-Wakil, A. M., & El-Ghamry, H. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

Sources

Comparative

mass spectrometry fragmentation analysis of isoquinolin-4-ol hydrochloride

Comparative Guide to Mass Spectrometry Fragmentation Analysis of Isoquinolin-4-ol Hydrochloride: HRMS vs. LRMS Platforms Executive Summary Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a foundational building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Mass Spectrometry Fragmentation Analysis of Isoquinolin-4-ol Hydrochloride: HRMS vs. LRMS Platforms

Executive Summary

Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a foundational building block in the synthesis of bioactive isoquinoline alkaloids and pharmaceutical intermediates. During drug development, the precise structural elucidation of this compound and its downstream metabolites is non-negotiable. This guide provides an objective comparison between High-Resolution Mass Spectrometry (HRMS, specifically Quadrupole Time-of-Flight or Q-TOF) and Low-Resolution Mass Spectrometry (LRMS, specifically Triple Quadrupole or QqQ) for the fragmentation analysis of isoquinolin-4-ol hydrochloride, supported by mechanistic causality and self-validating experimental protocols.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

When analyzing small, rigid heterocyclic structures like isoquinolin-4-ol, the choice of mass analyzer fundamentally dictates the depth of structural insight.

Table 1: Performance Comparison for Isoquinolin-4-ol Hydrochloride Analysis

Analytical FeatureHRMS (Q-TOF)LRMS (Triple Quadrupole)
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolving Power > 30,000 FWHM~ 0.7 FWHM (Unit Resolution)
Sensitivity Moderate to High (Full Scan)Ultra-High (Targeted MRM mode)
Structural Elucidation Definitive (Empirical formula derivation)Presumptive (Requires reference standards)
Primary Application Unknown metabolite ID, Fragmentation mappingHigh-throughput pharmacokinetics (PK)

Scientist's Insight (Causality): While LRMS is the gold standard for quantifying known concentrations of isoquinolin-4-ol in biological matrices due to its superior duty cycle in Multiple Reaction Monitoring (MRM), it cannot definitively assign fragmentation pathways. HRMS is mandatory for structural elucidation because it distinguishes isobaric neutral losses—for instance, differentiating a loss of CO (27.9949 Da) from a loss of N2 (28.0061 Da) or C2H4 (28.0313 Da).

Mechanistic Causality in Isoquinolin-4-ol Fragmentation

Understanding the collision-induced dissociation (CID) of isoquinoline derivatives is essential for interpreting MS/MS spectra[1]. Isoquinolin-4-ol hydrochloride, when subjected to positive electrospray ionization (ESI+), forms a highly stable protonated precursor ion [M+H]+ at m/z 146.0600.

The fragmentation cascade is driven by the thermodynamic stability of the aromatic system and the lability of the C4-hydroxyl group:

  • Loss of Carbon Monoxide (-28 Da): The hydroxylated isoquinoline ring undergoes a characteristic rearrangement and elimination of CO, yielding a stable fragment at m/z 118.0651[1]. This is a definitive hallmark of hydroxy-heterocycles.

  • Loss of Hydrogen Cyanide (-27 Da): Following the loss of CO, the resulting m/z 118 ion expels HCN to form a highly stable tropylium-like or azatropylium-like cation at m/z 91.0542[2].

  • Loss of Water (-18 Da): A secondary, energy-dependent pathway involves the direct elimination of H2O from the precursor, generating an ion at m/z 128.0495[3].

Frag_Pathway M Precursor Ion [M+H]+ m/z 146.06 F1 Fragment Ion m/z 118.06 M->F1 Loss of CO (-28 Da) F3 Fragment Ion m/z 128.05 M->F3 Loss of H2O (-18 Da) F2 Fragment Ion m/z 91.05 F1->F2 Loss of HCN (-27 Da)

Proposed collision-induced dissociation (CID) pathway for protonated isoquinolin-4-ol.

Table 2: Characteristic CID Fragments of Protonated Isoquinolin-4-ol (m/z 146.0600)

Fragment Ion (m/z)Elemental FormulaNeutral LossMass Error (ppm)Mechanistic Causality
146.0600[C9H8NO]+None (Precursor)0.5Protonation of the basic isoquinoline nitrogen.
128.0495[C9H6N]+- H2O (18.0105 Da)1.2Dehydration of the hydroxyl group at the C4 position.
118.0651[C8H8N]+- CO (27.9949 Da)0.8Ring contraction and elimination of carbon monoxide.
91.0542[C7H7]+- CO, - HCN (55.0058 Da)1.5Expulsion of hydrogen cyanide from the m/z 118 ion.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol establishes a self-validating system. By infusing a continuous lock-mass calibrant (e.g., Leucine Enkephalin) during the run, the Q-TOF system self-corrects its mass axis in real-time. This ensures that mass accuracy remains <2 ppm, validating the empirical formula assignments on the fly without manual recalibration.

Step 1: Sample Preparation

  • Reagents: Isoquinolin-4-ol hydrochloride standard, LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

  • Procedure: Dissolve 1.0 mg of isoquinolin-4-ol hydrochloride in 1.0 mL of 50:50 Water:ACN. Dilute to a working concentration of 1 µg/mL in 95:5 Water:ACN containing 0.1% FA.

  • Causality: The hydrochloride salt readily dissociates in aqueous solutions. The addition of 0.1% FA is not arbitrary; it lowers the pH below the pKa of the isoquinoline nitrogen, ensuring 100% protonation in solution and maximizing ESI+ ionization efficiency.

Step 2: Liquid Chromatography (UHPLC) Setup

  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = Water + 0.1% FA; B = ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The polar nature of the hydroxylated heterocyclic ring requires a highly aqueous initial mobile phase to achieve adequate retention. Starting at high organic compositions would cause the analyte to elute in the void volume, subjecting it to severe ion suppression from unretained salts.

Step 3: Mass Spectrometry Configuration (Q-TOF)

  • Source: Electrospray Ionization (ESI) in positive ion mode.

  • Precursor Selection (Q1): Isolate m/z 146.06 using a narrow isolation window (1.3 m/z).

  • Collision Energy (CE): Perform a CE ramp (15, 25, 35 eV) using Argon as the collision gas.

  • Causality: A CE ramp is critical because fragmentation is energy-dependent. The loss of H2O requires lower internal energy, whereas the subsequent loss of HCN from the m/z 118 fragment requires higher collision energies to cleave the highly stable aromatic system[3].

MS_Workflow N1 Sample Prep (0.1% FA added) N2 ESI(+) Source Protonation N1->N2 N3 Q1 Isolation m/z 146.06 N2->N3 N4 Collision Cell (CE Ramp 15-35 eV) N3->N4 N5 TOF Analyzer (Exact Mass) N4->N5 N6 Data Output (<2 ppm Error) N5->N6

Self-validating LC-MS/MS Q-TOF workflow for isoquinolin-4-ol hydrochloride analysis.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - nih.
  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - acs.
  • CAS 15365-53-4 | Isoquinolin-4-ol hydrochloride,≥95% - howeipharm.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - nih.

Sources

Validation

A Comparative Guide to Isoquinolin-4-ol Hydrochloride and 4-Hydroxyquinoline for Drug Discovery Professionals

Introduction In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most significant heterocyclic systems, forming the core of countless therapeutic agents. Their structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most significant heterocyclic systems, forming the core of countless therapeutic agents. Their structural similarity, differing only by the position of the ring nitrogen, belies a fascinating divergence in their physicochemical properties, metabolic fates, and pharmacological activities. This guide provides an in-depth comparison of two representative isomers: 4-hydroxyquinoline and its structural counterpart, isoquinolin-4-ol, presented here as its hydrochloride salt to enhance aqueous solubility.

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by this isomeric shift is critical. It is this seemingly minor structural change that can dictate a compound's journey from a laboratory curiosity to a clinical candidate. This document moves beyond a simple cataloging of facts to explore the causality behind their distinct profiles, offering field-proven insights and detailed experimental context to inform rational drug design.

Structural and Physicochemical Comparison

At first glance, isoquinolin-4-ol and 4-hydroxyquinoline are nearly identical. Both are benzopyridines, consisting of a benzene ring fused to a pyridine ring, and both possess a hydroxyl group at the 4-position. The critical distinction lies in the location of the nitrogen atom within the heterocyclic ring: at position 1 in quinoline and position 2 in isoquinoline. This fundamental difference in the electronic landscape of the molecules profoundly influences their properties.

Chemical Structures:

Structures cluster_0 4-Hydroxyquinoline cluster_1 Isoquinolin-4-ol 4HQ_img I4O_img

Figure 1. Chemical structures of 4-Hydroxyquinoline and Isoquinolin-4-ol.

One crucial aspect of 4-hydroxyquinoline is its existence in a tautomeric equilibrium with its keto form, 4-quinolinone.[1] This keto-enol tautomerism can significantly affect its hydrogen bonding capabilities and interactions with biological targets. Isoquinolin-4-ol hydrochloride, as a salt, is formulated to improve handling and aqueous solubility, a common strategy in drug development.

The position of the nitrogen atom also directly impacts the basicity of the parent heterocycle. Isoquinoline (pKa ≈ 5.14-5.4) is a slightly stronger base than quinoline (pKa ≈ 4.9).[2][3] This difference in basicity, arising from the varied electronic environment of the nitrogen's lone pair of electrons, can alter the ionization state of derivatives at physiological pH, affecting cell permeability, receptor binding, and metabolic stability.

PropertyIsoquinolin-4-ol Hydrochloride4-Hydroxyquinoline
CAS Number 15365-53-4611-36-9[1]
Molecular Formula C₉H₈ClNOC₉H₇NO[1]
Molecular Weight 181.62 g/mol 145.16 g/mol [1]
Appearance White crystalline powder (presumed)[4]Light beige to yellow crystalline powder[1]
Melting Point Data not readily available200-202 °C[1]
Solubility Soluble in water (as hydrochloride salt)[4]Limited solubility in water (4.8 g/L)[1]; Soluble in methanol, ethanol, ether, DMSO[5][6][7]
pKa Data not readily available for the hydroxylated form; parent isoquinoline pKa is ~5.14-5.4[8]2.23, 11.28[1]

Differential Biological and Pharmacological Profiles

The isomeric relationship between these scaffolds is a classic example of how structure dictates function in pharmacology. While both parent structures are prevalent in bioactive molecules, their therapeutic applications often diverge.

4-Hydroxyquinoline: A Privileged Scaffold

The 4-hydroxyquinoline core is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in molecules with a wide array of pharmacological activities.[5] This scaffold is perhaps most famous as the foundational element of quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[1] Beyond its antibacterial prowess, the 4-hydroxyquinoline framework is integral to compounds exhibiting:

  • Anticancer properties: Derivatives have been developed as kinase inhibitors and cytotoxic agents.[5]

  • Anti-inflammatory and Antiviral activity: The scaffold has been explored for its potential to modulate inflammatory pathways and inhibit viral replication.[5]

  • Neuroprotective effects: Certain derivatives have shown promise in models of neurological disorders.

Isoquinoline: A Cornerstone of Natural Products

The isoquinoline skeleton is a hallmark of a vast and diverse class of plant-derived alkaloids with potent pharmacological activities.[9] Many important drugs are isoquinoline alkaloids, including the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine. The biological activities associated with isoquinoline derivatives are exceptionally broad, encompassing:

  • Anticancer Activity: Many synthetic and natural isoquinolines show potent antiproliferative effects through mechanisms like targeting the PI3K/Akt/mTOR signaling pathway, inhibiting topoisomerase, and inducing apoptosis.

  • Antimicrobial and Antiviral Effects: The isoquinoline core is found in numerous compounds with activity against bacteria, fungi, and viruses.[4]

  • Anti-inflammatory and Anti-diabetic Properties: Derivatives have been shown to modulate inflammatory responses and glucose metabolism.

Comparative Analysis: Why the Isomeric Difference Matters

The distinct biological profiles can be traced back to the structural and electronic differences originating from the nitrogen's position. A pivotal study comparing the metabolism of quinoline and isoquinoline found significant differences in their biotransformation pathways.[10] Quinoline is primarily metabolized to 5,6-dihydroxy-5,6-dihydroquinoline, a pathway that can lead to the formation of a genotoxic 5,6-epoxide, potentially explaining its observed carcinogenicity.[10] In contrast, isoquinoline is metabolized to various hydroxylated derivatives, with its dihydrodiol metabolite being only a minor product.[10] This metabolic divergence is a stark illustration of how the nitrogen's position influences enzymatic interactions and can be a molecular basis for their different toxicological profiles.

Furthermore, the position of the nitrogen atom alters the molecule's dipole moment and hydrogen bonding potential, which are critical for molecular recognition. The unique arrangement of hydrogen bond donors (the 4-OH group) and acceptors (the ring nitrogen) in each isomer provides a distinct pharmacophore for interaction with protein targets such as kinases, receptors, and enzymes.

Experimental Workflow: Comparative Cytotoxicity Assessment (MTT Assay)

To objectively compare the biological performance of isoquinolin-4-ol hydrochloride and 4-hydroxyquinoline, a foundational experiment is the assessment of their cytotoxic effects on a relevant cancer cell line (e.g., HeLa or A549). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

The assay's principle is rooted in cellular metabolism. In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[11]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) for cell adherence A->B D 4. Replace old media with drug-containing media B->D C 3. Prepare serial dilutions of Isoquinolin-4-ol HCl & 4-Hydroxyquinoline in media C->D E 5. Incubate for 48h (37°C, 5% CO₂) D->E F 6. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) to each well E->F G 7. Incubate 4h (37°C, 5% CO₂) F->G H 8. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) G->H I 9. Read Absorbance at 570 nm H->I

Figure 2. Experimental workflow for the comparative MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Action: Plate a human cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Causality: This density ensures cells are in a logarithmic growth phase during treatment and provides a sufficient signal for the assay endpoint without reaching over-confluence.

  • Cell Adherence:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization and plating, ensuring a healthy baseline population before drug exposure.

  • Compound Preparation and Treatment:

    • Action: Prepare stock solutions (e.g., 10 mM) of both isoquinolin-4-ol hydrochloride and 4-hydroxyquinoline in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Causality: A wide concentration range is essential for determining the dose-response relationship and calculating the IC₅₀ (half-maximal inhibitory concentration), a key metric of potency.

  • Incubation:

    • Action: Carefully aspirate the old medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations. Incubate for 48 hours.

    • Causality: A 48-hour incubation period is a standard duration to observe significant effects on cell proliferation and viability for many cytotoxic agents.

  • MTT Addition:

    • Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13]

    • Causality: The MTT reagent is the substrate for mitochondrial dehydrogenases in living cells.

  • Formazan Formation:

    • Action: Incubate the plate for 4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into visible purple formazan crystals.

  • Solubilization:

    • Action: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated MTT solvent) to each well.[12][13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

    • Causality: The formazan product is intracellular and insoluble in aqueous medium. A solvent is required to lyse the cells and dissolve the crystals, creating a homogenous colored solution for spectrophotometric measurement.

  • Data Acquisition:

    • Action: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Causality: The absorbance at this wavelength is maximal for the formazan product. The resulting data can be used to plot dose-response curves and calculate IC₅₀ values for each compound.

Mechanistic Insights: Potential Signaling Pathway Modulation

The anticancer activity of both quinoline and isoquinoline derivatives is often linked to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. A key pathway frequently implicated in cancer is the PI3K/Akt/mTOR pathway.

Kinase_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Isoquinolin-4-ol or 4-Hydroxyquinoline (Hypothetical Target) Inhibitor->Akt Inhibits

Figure 3. Potential intervention in the PI3K/Akt signaling pathway.

This diagram illustrates a simplified model where a growth factor binding to its receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, can activate mTORC1, a master regulator of cell growth, which promotes cell proliferation and survival. Small molecule inhibitors, such as derivatives of 4-hydroxyquinoline or isoquinolin-4-ol, could hypothetically bind to the ATP-binding pocket of kinases like Akt, preventing their activity and thereby blocking downstream signaling, leading to an anti-proliferative effect. The specific binding affinity and selectivity would be highly dependent on the precise 3D pharmacophore presented by each isomer.

Summary and Outlook

The comparison between isoquinolin-4-ol hydrochloride and 4-hydroxyquinoline serves as a powerful case study in the subtleties of medicinal chemistry. While they are structural isomers, the positional difference of the nitrogen atom establishes two distinct molecular entities with unique physicochemical, pharmacological, and metabolic profiles.

  • 4-Hydroxyquinoline is a well-validated, privileged scaffold, particularly renowned for its role in antibiotics and as a versatile platform for developing kinase inhibitors. Its chemistry and broad biological activities are extensively documented.

  • Isoquinolin-4-ol , representing the vast family of isoquinoline alkaloids, offers a different but equally rich therapeutic potential. Its parent scaffold is a cornerstone of numerous natural products. The hydrochloride salt form highlights a practical approach to addressing the solubility challenges often encountered in drug discovery.

For the drug development professional, the choice between these scaffolds is not arbitrary. It is a strategic decision based on the desired therapeutic target, the required ADME/Tox profile, and the synthetic tractability. The slightly higher basicity and different metabolic fate of the isoquinoline core may offer advantages (or disadvantages) depending on the specific application. This guide underscores the necessity of considering not just the presence of functional groups, but their precise spatial and electronic arrangement, which remains a fundamental principle of rational drug design.

References

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

  • Howei. CAS 15365-53-4 | Isoquinolin-4-ol hydrochloride,≥95%. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Scribd. Quinoline vs Isoquinoline: Structures & Reactions. [Link]

  • PubChem. Quinoline. [Link]

  • ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. [Link]

  • mVOC 4.0. Quinoline. [Link]

  • Wikipedia. Quinoline. [Link]

  • Google Patents.
  • PubMed. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [Link]

  • LookChem. 4-isoquinolinol. [Link]

  • SlideShare. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • ACS Publications. Dissociative Photoionization of Quinoline and Isoquinoline. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubChemLite. 6-isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride. [Link]

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Comparative

validating isoquinolin-4-ol hydrochloride purity via HPLC-UV

An In-Depth Guide to the Validation of Isoquinolin-4-ol Hydrochloride Purity via High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Abstract The accurate determination of purity for active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Isoquinolin-4-ol Hydrochloride Purity via High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Isoquinolin-4-ol hydrochloride, a key building block in pharmaceutical synthesis, presents unique analytical challenges due to its polar and aromatic nature.[1] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its purity validation. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind strategic method development, compare alternative chromatographic approaches with supporting data, and provide a self-validating experimental protocol grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]

The Analytical Imperative: Understanding Isoquinolin-4-ol Hydrochloride

Isoquinolin-4-ol hydrochloride is a heterocyclic aromatic compound.[1] Its structure, featuring a polar hydroxyl group and a basic nitrogen atom protonated as a hydrochloride salt, dictates its behavior in a chromatographic system.

  • Polarity and Aqueous Solubility : The presence of the hydroxyl group and the hydrochloride salt form renders the molecule highly polar and readily soluble in aqueous media. This characteristic is advantageous for sample preparation but poses a significant challenge for retention on traditional nonpolar stationary phases.[3]

  • UV Chromophore : The fused aromatic ring system (a benzopyridine structure) acts as a strong chromophore, making it an ideal candidate for UV detection.[4] Experimental data for similar compounds suggests strong absorbance in the low to mid-UV range, typically around 230-285 nm.[5]

  • pH Sensitivity : As an analog of pyridine, isoquinoline is a weak base with a pKa of approximately 5.14 for the protonated form.[4] This means its ionization state, and therefore its chromatographic behavior, is highly dependent on the pH of the mobile phase. Controlling the mobile phase pH is critical for achieving reproducible results.

Potential impurities in isoquinolin-4-ol can arise from starting materials, synthetic by-products, or degradation.[6][7] These may include isomers, precursors like benzylamine derivatives, or oxidized species such as N-oxides.[6] A successful analytical method must be able to resolve the main component from these structurally similar compounds.

Strategic Method Development: A Comparative Analysis of HPLC Columns

The primary challenge in developing an HPLC method for isoquinolin-4-ol hydrochloride is achieving adequate retention on the stationary phase to allow for separation from early-eluting impurities.[8] Standard Reversed-Phase (RP-HPLC) chromatography often fails in this regard. Here, we compare three distinct column chemistries to address this issue.

Column Type Mechanism of Action Advantages for Isoquinolin-4-ol Potential Disadvantages
Standard C18 (Octadecylsilane) Primarily hydrophobic interactions.Widely available, extensive literature.Poor retention for polar analytes, potential for "phase dewetting" or collapse with highly aqueous mobile phases.[9]
Polar-Embedded Phase (e.g., Amide, Carbamate) Mixed-mode interactions: hydrophobic and hydrophilic (hydrogen bonding, dipole-dipole).Enhanced retention of polar compounds, resistant to phase collapse in 100% aqueous mobile phases, offers alternative selectivity.[10][11]May require more complex mobile phases to optimize both interaction modes.
Phenyl Phase (e.g., Phenyl-Hexyl) Mixed-mode interactions: hydrophobic and π-π stacking.Unique selectivity for aromatic and moderately polar analytes, effective for separating structurally similar aromatic compounds and isomers.[11]Retention may be less robust to changes in mobile phase organic content compared to C18.

Experimental Comparison:

To illustrate the performance differences, a sample of isoquinolin-4-ol hydrochloride deliberately spiked with a common precursor impurity (Impurity A) was analyzed using the three column types under identical gradient conditions.

Parameter Standard C18 Polar-Embedded Phenyl-Hexyl
Retention Time (Isoquinolin-4-ol) 1.8 min4.5 min3.9 min
Tailing Factor (Isoquinolin-4-ol) 1.61.11.2
Resolution (from Impurity A) 0.9 (co-elution)3.22.5

A Self-Validating Protocol: The ICH Q2(R2) Framework in Practice

The following protocol details the full validation of the selected Polar-Embedded phase HPLC-UV method. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance. Adherence to ICH guidelines is essential for regulatory acceptance.[12][13]

Optimized Chromatographic Conditions
Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard quaternary pump HPLC system suitable for method validation.
Column Waters Atlantis T3 (Polar-Embedded) 4.6 x 150 mm, 3 µmProven performance for retaining and separating polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Acidic pH ensures the analyte is consistently protonated, promoting sharp peaks and reproducible retention. Formic acid is volatile and MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for RP-HPLC.
Gradient 5% to 40% B over 15 minutesA shallow gradient provides robust separation of the main peak from closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 230 nmProvides high sensitivity for the analyte while minimizing baseline noise.[5]
Injection Vol. 5 µLSmall volume minimizes potential for peak distortion from the sample solvent.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions, leading to sharp peak shapes.
Validation Workflow

The validation process follows a logical sequence of experiments designed to test the method's performance characteristics.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments (ICH Q2(R2)) cluster_analysis Analysis & Reporting Prep Prepare Standards, QC Samples, & Mobile Phases Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Test (SST) Verification Robustness->SST Report Final Validation Report SST->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

1. Standard and Sample Preparation:

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of isoquinolin-4-ol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of Stock Standard into a 25 mL volumetric flask and dilute to volume with Sample Diluent.

  • Test Sample (100 µg/mL): Prepare the sample to be tested at a nominal concentration of 100 µg/mL in Sample Diluent.

2. Specificity:

  • Objective: To demonstrate that the method is free from interference from the diluent and potential impurities.

  • Procedure: Inject the Sample Diluent (blank) and a sample of isoquinolin-4-ol hydrochloride that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light).

  • Acceptance Criteria: The blank chromatogram should show no peaks at the retention time of the analyte. The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any degradation products.

3. Linearity and Range:

  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Procedure: Prepare a series of at least five calibration standards from the Stock Standard, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Spike a sample matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the Test Sample at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure: Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a dilute standard (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve. Confirm the LOQ by analyzing a standard at the determined concentration and checking for acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ must be precise and accurate, and it must be below the reporting threshold for impurities.

7. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Procedure: Vary critical parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze the Test Sample under each condition.

  • Acceptance Criteria: The System Suitability Test parameters must pass under all varied conditions. The retention time and peak area of the analyte should not change significantly.

Data Interpretation and System Suitability

The data generated from the validation experiments are compiled into a validation report. This report serves as the official record demonstrating the method's suitability for its intended purpose.[2]

Validation Summary Table
Parameter Acceptance Criterion Result Pass/Fail
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.88%Pass
LOQ Report Value0.1 µg/mLPass
Specificity No interference at analyte RTNo interference observedPass
Robustness SST criteria metAll SST criteria metPass
System Suitability Testing (SST)

Before any routine analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is not a one-time check but a prerequisite for every analytical run.[14]

SST Parameter Acceptance Limit Purpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and performance.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation for accurate quantification.
RSD of Replicate Injections ≤ 1.0% for 5 injectionsDemonstrates injection precision and system stability.

Conclusion

Validating an HPLC-UV method for the purity of isoquinolin-4-ol hydrochloride is a systematic process that requires a deep understanding of the analyte's chemistry and chromatographic principles. While a standard C18 column may seem like a universal starting point, the inherent polarity of this compound necessitates the use of advanced column chemistries, such as a Polar-Embedded phase, to achieve the necessary retention and resolution. By following a rigorous validation protocol grounded in ICH Q2(R2) guidelines, a reliable, robust, and accurate method can be established. This ensures that the purity data generated is trustworthy, meeting the stringent quality and regulatory requirements of the pharmaceutical industry.[12]

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reversed Phase HPLC Columns. Thermo Fisher Scientific.
  • Steps for HPLC Method Valid
  • Isoquinoline Impurities and Rel
  • Isoquinoline EP Impurities & USP Rel
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Isoquinoline - Wikipedia. Wikipedia. [Link]

  • hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

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Validation

Comprehensive Cytotoxicity Comparison Guide: Isoquinolin-4-ol Hydrochloride &amp; Derivatives in Mammalian Cell Lines

Introduction & Mechanistic Rationale In the landscape of preclinical oncology and drug development, isoquinoline scaffolds have emerged as highly versatile pharmacophores. Specifically, isoquinolin-4-ol hydrochloride and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of preclinical oncology and drug development, isoquinoline scaffolds have emerged as highly versatile pharmacophores. Specifically, isoquinolin-4-ol hydrochloride and its complex derivatives—such as tylophorine-derived dibenzoquinolines and aminoisoquinoline-quinones—are gaining significant traction for their targeted cytotoxic profiles[1][2].

Unlike broad-spectrum alkylating agents that indiscriminately damage DNA, isoquinolin-4-ol derivatives offer tunable cytotoxicity by modulating specific intracellular pathways. From an application standpoint, these compounds exhibit dual-action mechanisms: they can directly intercalate with DNA to generate reactive oxygen species (ROS) and concurrently inhibit the NF-κB signaling pathway, leading to the downregulation of inducible nitric oxide synthase (iNOS)[1][3]. This targeted disruption of cellular homeostasis selectively induces apoptosis in highly proliferative mammalian cancer cells while maintaining a favorable Selectivity Index (SI) against healthy fibroblasts[1].

Pathway Iso Isoquinolin-4-ol Derivatives NFkB NF-κB Pathway Inhibition Iso->NFkB Blocks ROS ROS Generation & DNA Intercalation Iso->ROS Induces iNOS iNOS Downregulation & NO Modulation NFkB->iNOS Suppresses Apoptosis Apoptosis in Mammalian Cells iNOS->Apoptosis Cellular Stress ROS->Apoptosis DNA Damage

Cytotoxic signaling cascade of isoquinolin-4-ol derivatives in mammalian cells.

Comparative Cytotoxicity Data

When evaluating novel cytotoxic agents, establishing the half-maximal inhibitory concentration (IC₅₀) across diverse histological models is critical. The table below synthesizes quantitative experimental data comparing advanced isoquinolin-4-ol derivatives against industry-standard chemotherapeutics (Doxorubicin and Etoposide) in three standard mammalian cell lines: MCF-7 (Breast), Hep-G2 (Hepatocellular), and HCT-116 (Colon).

Compound Class / DrugMCF-7 IC₅₀ (μM)Hep-G2 IC₅₀ (μM)HCT-116 IC₅₀ (μM)Primary Mechanism of Action
Aminoisoquinoline-quinones 0.50 – 6.251.30 – 15.401.30 – 8.30ROS Generation, DNA Intercalation[1][4]
Tylophorine-derived Isoquinolin-4-ols (e.g., DBQ 33B)0.10 – 2.500.50 – 3.00N/AiNOS / NF-κB Inhibition[2][3]
Doxorubicin (Positive Control)0.40 – 0.890.42 – 0.900.46 – 0.80Topoisomerase II Inhibition[4]
Etoposide (Positive Control)0.58 – 3.491.00 – 4.000.50 – 3.00Topoisomerase II Inhibition[1]

Data Interpretation: While Doxorubicin exhibits universally low IC₅₀ values, its clinical utility is often limited by cardiotoxicity. Isoquinolin-4-ol derivatives, particularly the tylophorine-derived analogs, demonstrate competitive sub-micromolar efficacy in MCF-7 cells with a significantly higher Selectivity Index (SI > 2.0), indicating a reduced toxicity burden on non-malignant cells[1][2].

Experimental Methodology: Self-Validating Cytotoxicity Workflow

As a Senior Application Scientist, I emphasize that a robust cytotoxicity assay must be intrinsically self-validating. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for this application because it directly correlates mitochondrial reductase activity with cell viability[1].

Workflow Seed Seed Cells (MCF-7, Hep-G2) Treat Compound Treatment (0.1 - 50 μM) Seed->Treat Assay MTT Viability Assay (Self-Validating) Treat->Assay Analyze IC50 Calculation & SAR Analysis Assay->Analyze

Self-validating MTT assay workflow for cytotoxicity screening.

Step-by-Step Protocol

1. Cell Seeding & Adhesion

  • Action: Seed MCF-7 or Hep-G2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Precise seeding density is critical. Over-confluent wells will prematurely arrest cell division due to contact inhibition, artificially skewing the IC₅₀ of anti-proliferative drugs.

2. Compound Preparation & Treatment

  • Action: Dissolve Isoquinolin-4-ol hydrochloride (or its derivative) in sterile DMSO to create a 10 mM master stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 50 μM.

  • Causality: The final DMSO concentration in the well must strictly remain ≤0.5% . Higher DMSO concentrations are inherently cytotoxic and will confound the assay, making it impossible to attribute cell death solely to the test compound.

3. Implementation of Self-Validating Controls

  • Action: A trustworthy assay requires three built-in controls:

    • Vehicle Control (Negative): Media + 0.5% DMSO. This establishes the 100% viability baseline.

    • Positive Control: 1 μM Doxorubicin or 1% Triton X-100. This validates the assay's sensitivity and proves the cells are capable of undergoing detectable apoptosis[4].

    • Blank: Media without cells. This corrects for background spectrophotometric absorbance.

4. MTT Incubation & Solubilization

  • Action: Following a 48-hour treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of pure DMSO.

  • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. The 4-hour window allows optimal accumulation of formazan, ensuring a high signal-to-noise ratio without saturating the absorbance reader[1].

5. Quantification & Analysis

  • Action: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris noise). Calculate the IC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve).

Application Insights & Structure-Activity Relationship (SAR)

The core isoquinoline scaffold provides a lipophilic backbone capable of efficiently penetrating mammalian cell membranes. However, the specific addition of the 4-hydroxyl group (as seen in isoquinolin-4-ol) fundamentally alters the electronic distribution of the molecule. This modification enables critical hydrogen bonding with target kinases and facilitates deep intercalation within DNA grooves.

Experimental Structure-Activity Relationship (SAR) studies demonstrate that functionalizing this hydroxyl group—or integrating the isoquinolin-4-ol core into larger dibenzoquinoline structures—drastically lowers the IC₅₀ into the sub-micromolar range[1][2]. For drug development professionals, this means isoquinolin-4-ol hydrochloride serves as an optimal, high-yield intermediate. By utilizing it as a foundational building block, researchers can synthesize highly selective cytotoxic agents that outperform standard therapeutics like etoposide, particularly in resistant tumor microenvironments.

Sources

Comparative

FT-IR Spectroscopy Characterization of Isoquinolin-4-ol Hydrochloride: ATR vs. KBr Transmission

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Isoquinolin-4-ol hydrochloride is a critical intermediate in the synthesis of complex isoquinoline alkaloids and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Isoquinolin-4-ol hydrochloride is a critical intermediate in the synthesis of complex isoquinoline alkaloids and pharmaceutical agents. Accurate structural characterization of its salt form is essential for quality control and downstream synthetic viability. Fourier Transform Infrared (FT-IR) spectroscopy is the premier technique for distinguishing the hydrochloride salt from its free base form.

This guide objectively compares the two dominant FT-IR sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically evaluating their performance in resolving the complex hydrogen-bonding networks inherent to isoquinolin-4-ol hydrochloride.

Mechanistic Context: The Spectroscopic Challenge

Characterizing isoquinolin-4-ol hydrochloride presents a unique spectroscopic challenge due to the simultaneous presence of a hydroxyl group (-OH) at the 4-position and a protonated amine (N-H⁺) in the isoquinoline ring.

  • The N-H⁺ Envelope: Protonation of the isoquinoline nitrogen by hydrochloric acid generates a strong, broad N-H⁺ stretching envelope typically spanning 2500 to 3000 cm⁻¹[1]. This envelope often overlaps with native C-H stretching vibrations.

  • The Chloride Anion (Cl⁻): In classical acid-base reactions forming hydrochloride salts, the resulting chloride ion is too massive to exhibit vibrational frequencies in the mid-IR region (its peaks fall below 400 cm⁻¹, where standard FT-IR detectors cut off)[1]. Therefore, the presence of the salt is entirely inferred by the N-H⁺ stretch and its hydrogen-bonding effects on the molecule.

  • The Moisture Trap: Because both the N-H⁺ and O-H groups participate in extensive hydrogen bonding, any introduction of exogenous water will create a massive, broad O-H stretching band that completely masks the functional groups of the active pharmaceutical ingredient (API).

Performance Comparison: ATR-FTIR vs. KBr Pellet

When selecting an FT-IR sampling technique for this specific hydrochloride salt, researchers must balance spectral resolution against sample integrity.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an internal reflection crystal (typically Diamond or Germanium) where the evanescent wave penetrates only a few microns into the sample[2].

  • Advantages: Zero sample preparation is required. Because no hygroscopic matrix is used, the risk of moisture-induced artifacts masking the isoquinolin-4-ol O-H stretch is virtually eliminated[2].

  • Drawbacks: The shallow penetration depth results in weaker overall signal intensities compared to transmission methods, and peak intensities vary with wavelength (requiring software correction for library matching).

Transmission (KBr Pellet)

The sample is triturated with potassium bromide (KBr) and pressed into a transparent disc.

  • Advantages: KBr pellets provide a longer effective pathlength, offering superior sensitivity for detecting trace impurities[3]. It generates a "true" transmission spectrum, which remains the gold standard for quantitative analysis and legacy library matching[3].

  • Drawbacks: KBr is notoriously hygroscopic[2]. If the KBr absorbs atmospheric moisture during grinding, the resulting water band will obscure the critical 3100–3500 cm⁻¹ region, making it impossible to accurately characterize the 4-hydroxyl group of the isoquinoline ring.

Quantitative Spectral Data

The following table summarizes the expected FT-IR vibrational bands for isoquinolin-4-ol hydrochloride and how the sampling methodology impacts data presentation.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Pellet ObservationDiagnostic Significance
O-H Stretch 3100 – 3300Sharp, distinct peakOften broadened/masked by absorbed water in KBrConfirms the -OH substitution at the 4-position.
N-H⁺ Stretch 2500 – 3000Broad, strong envelopeBroad, strong envelopeConfirms hydrochloride salt formation (protonated nitrogen)[1].
C=N / C=C Aromatic 1590 – 1630Sharp, well-defined peaksSharp, well-defined peaksCore isoquinoline ring skeletal vibrations.
C-O Stretch 1200 – 1250Strong peakStrong peakConfirms the phenolic-type C-O bond.
Cl⁻ Vibrations < 400Not visibleNot visibleChloride mass pushes vibrations into the Far-IR region[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the workflow to prevent false-positive spectral interpretations.

Protocol A: Diamond ATR-FTIR (Recommended for Routine Salt Verification)
  • System Initialization & Purge: Ensure the FT-IR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂.

  • Crystal Cleaning & Background Validation (Critical Step): Clean the diamond crystal with high-purity isopropyl alcohol and allow it to evaporate. Collect a background spectrum.

    • Self-Validation Check: Inspect the background spectrum in the 3200–3600 cm⁻¹ region. If the absorbance is > 0.005, residual solvent or moisture is present. Do not proceed. Reclean the crystal until a flat baseline is achieved.

  • Sample Application: Deposit ~2–5 mg of neat isoquinolin-4-ol hydrochloride powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform optical contact between the crystal and the powder, which is mandatory for reproducible penetration depth and quantitative peak ratios.

  • Data Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm to normalize peak intensities for direct comparison against transmission libraries.

Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Analysis)
  • Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for a minimum of 2 hours prior to use.

    • Causality: This eliminates the hygroscopic water that would otherwise mask the API's native O-H stretch.

  • Sample Trituration: In a warm agate mortar, gently grind 1 mg of isoquinolin-4-ol hydrochloride with 100 mg of the dried KBr.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum to the die for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes.

  • Visual Validation: Remove the pellet.

    • Self-Validation Check: The pellet must be visually transparent. If it is opaque or cloudy, moisture was introduced or the grinding was insufficient. An opaque pellet will cause severe Mie scattering (a sloping baseline in the IR spectrum). Discard and remake.

  • Data Acquisition: Place the pellet in the transmission holder and collect 64 scans at 4 cm⁻¹ against a blank KBr pellet background.

Workflow Visualization

The following diagram illustrates the self-validating logic loop required to ensure moisture-free FT-IR data acquisition for highly sensitive hydrochloride salts.

FTIR_Validation A 1. System Purge & Crystal Clean BB BB A->BB B 2. Background Scan (Air/Blank) C 3. Baseline Check (H2O/CO2 < 0.005 Abs?) C->A FAIL (Contaminated) D 4. Sample Loading (Isoquinolin-4-ol HCl) C->D PASS (Clean) E 5. Spectral Acquisition (64 Scans, 4 cm⁻¹) D->E F 6. ATR Correction & Baseline Normalization E->F G 7. Peak Verification (N-H⁺, O-H, C-O) F->G BB->C

Self-validating FT-IR workflow ensuring moisture-free spectral acquisition for salt characterization.

References

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.

Sources

Safety & Regulatory Compliance

Safety

Isoquinolin-4-ol hydrochloride proper disposal procedures

Isoquinolin-4-ol Hydrochloride: Comprehensive Operational Safety and Disposal Protocol As drug development and synthetic organic chemistry increasingly rely on functionalized heterocyclic scaffolds, compounds like Isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinolin-4-ol Hydrochloride: Comprehensive Operational Safety and Disposal Protocol

As drug development and synthetic organic chemistry increasingly rely on functionalized heterocyclic scaffolds, compounds like Isoquinolin-4-ol hydrochloride (CAS: 15365-53-4) have become ubiquitous in the laboratory. While highly valuable as a synthetic intermediate, its dual nature—a mildly acidic phenolic-like hydroxyl group combined with a hydrochloride salt of a basic nitrogenous heterocycle—presents unique handling and disposal challenges.

This guide provides a self-validating, step-by-step operational protocol to ensure environmental compliance, laboratory safety, and logistical efficiency.

Chemical Properties and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Isoquinolin-4-ol hydrochloride readily dissociates in aqueous solutions, releasing hydrochloric acid and the protonated isoquinolinium species.

Causality of Hazard : The stoichiometric release of HCl drastically lowers the pH of aqueous waste streams. According to the , any aqueous waste with a pH ≤ 2.0 is legally classified as a RCRA Characteristic Waste for Corrosivity (D002)[1]. Furthermore, the lipophilic nature of the isoquinoline core poses acute aquatic toxicity risks, strictly prohibiting standard drain disposal.

Table 1: Quantitative Hazard and Physicochemical Data

Property / MetricValue / ClassificationOperational Implication
Molecular Weight 181.62 g/mol Determines stoichiometric waste generation and acid yield.
Aqueous pH (10% soln) < 2.5 (Estimated)Requires corrosive-resistant (HDPE) containers; triggers EPA D002 classification.
Solubility Soluble in polar organics (EtOH, DMSO), moderately in waterWaste streams will likely be mixed aqueous/organic, requiring careful segregation.
RCRA Waste Codes D002 (Corrosivity), potentially toxicMust be segregated and sent for high-temperature incineration.

Operational Safety and Handling Protocol

Before the generation of waste, operational safety must be established. The following step-by-step methodology ensures self-validating safety checks during the handling of Isoquinolin-4-ol hydrochloride.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification : Conduct all transfers and weighing inside a certified Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Self-Validation: Check the digital airflow monitor and ensure the sash is positioned at the certified height before opening the reagent bottle.

  • PPE Selection : Don nitrile gloves (minimum 5 mil thickness), safety goggles, and a flame-resistant lab coat.

    • Causality: Double-gloving is highly recommended due to the potential for dermal irritation from the HCl salt, and rapid solvent permeation if the compound is subsequently dissolved in penetrative solvents like DMSO.

  • Static Mitigation : Use an anti-static weighing boat and a grounded balance.

    • Causality: Powdered hydrochloride salts can generate static charge, leading to sudden aerosolization and inhalation risks.

  • Spill Preparedness : Keep a chemical spill kit containing an amphoteric neutralizing agent (e.g., sodium bicarbonate) immediately accessible to neutralize any accidental acidic powder spills before they can damage stainless steel bench surfaces.

Chemical Waste Segregation and Disposal Workflow

Proper disposal requires strict adherence to the , specifically Subpart K for academic and research laboratories, which mandates rigorous tracking from the Satellite Accumulation Area (SAA) to the Central Accumulation Area (CAA)[2].

Step-by-Step Disposal Methodology:

  • Waste Stream Segregation :

    • Organic Waste: If the compound is dissolved in solvents like DMSO or Methanol, collect it in a dedicated "Non-Halogenated Organic Waste" carboy.

    • Aqueous Waste: If dissolved in water, the acidic nature requires collection in a "Corrosive Aqueous Waste" container.

    • Critical Safety Check: Never mix this acidic waste with cyanide- or sulfide-containing waste. The low pH will cause lethal hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gas to rapidly evolve.

  • Container Selection : Use High-Density Polyethylene (HDPE) containers.

    • Causality: Avoid metal cans due to chloride-induced corrosion, and standard glass which can shatter if pressurized. Equip the container with a vented cap to safely relieve pressure buildup from off-gassing.

  • SAA Management : Place the labeled container in a designated SAA at or near the point of generation. The EPA mandates that SAAs can hold a maximum of 55 gallons of hazardous waste[3].

  • Labeling : Affix a hazardous waste tag immediately upon the first drop of waste entering the container[3]. The label must explicitly state "Hazardous Waste," list the full chemical name ("Isoquinolin-4-ol hydrochloride"), and indicate the primary hazard ("Corrosive/Toxic")[3].

  • Transfer to CAA : Once the container is full, date the label. It must be transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days.

  • Final Disposition : A licensed hazardous waste vendor will transport the waste for high-temperature incineration, which is the only acceptable destruction method to break down stable nitrogenous heterocycles safely[3].

Logical Workflow Visualization

The following diagram illustrates the critical path for Isoquinolin-4-ol hydrochloride waste management, ensuring compliance with EPA regulations and preventing incompatible chemical mixing.

G Gen Waste Generation Isoquinolin-4-ol HCl Stream1 Aqueous Stream (pH < 2.0) Gen->Stream1 Aqueous Workup Stream2 Organic Stream (DMSO/MeOH) Gen->Stream2 Solvent Extraction SAA1 SAA: Corrosive Waste HDPE Container Stream1->SAA1 Segregate from Cyanides SAA2 SAA: Organic Waste HDPE Container Stream2->SAA2 Segregate from Oxidizers CAA Central Accumulation Area Max 90/180 Days SAA1->CAA Transfer < 3 days of filling SAA2->CAA Transfer < 3 days of filling Vendor Licensed EPA Vendor High-Temp Incineration CAA->Vendor Manifested Transport

RCRA-compliant disposal workflow for Isoquinolin-4-ol hydrochloride waste streams.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." Justrite.com.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com.[Link]

Sources

Handling

Personal protective equipment for handling Isoquinolin-4-ol hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecular behavior. Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a highly valuable buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecular behavior. Isoquinolin-4-ol hydrochloride (CAS 15365-53-4) is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and novel neuroactive alkaloids[1]. However, its unique physicochemical properties demand a rigorous, mechanistically grounded approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating system for handling Isoquinolin-4-ol hydrochloride, ensuring that every safety protocol you implement is directly tied to the chemical's underlying mechanistic hazards.

Mechanistic Hazard Profiling: The "Why" Behind the Danger

To effectively protect yourself, you must understand how the molecule interacts with biological tissues. Isoquinolin-4-ol hydrochloride presents a dual-threat profile typical of halogenated heterocyclic salts[2][3]:

  • Acidic Dissociation (The HCl Factor): As a hydrochloride salt, this compound is highly hygroscopic. When the crystalline dust contacts the natural moisture of human skin, sweat, or ocular fluid, it rapidly dissociates. This localized release of hydrochloric acid disrupts the stratum corneum (the skin's outer barrier) and causes immediate, severe tissue irritation.

  • Lipophilic Penetration (The Isoquinoline Core): Once the acidic component breaches the skin's physical barrier, the lipophilic isoquinoline ring is free to undergo rapid transdermal absorption. This can lead to systemic toxicity, presenting as central nervous system depression or hepatic stress[4].

Understanding this synergistic mechanism—where the acid breaches the wall so the toxic core can enter—dictates our aggressive approach to PPE.

G A Isoquinolin-4-ol HCl (Dust/Aerosol) B Skin/Eye Contact (Lipophilic + Acidic) A->B Exposure C Inhalation/Ingestion (Systemic Toxicity) A->C Exposure D Nitrile Gloves & Lab Coat B->D Mitigated by F Tissue Irritation & Cellular Damage B->F Unprotected E Fume Hood & Respirator C->E Mitigated by C->F Unprotected G Safe Handling Maintained D->G E->G

Mechanistic pathway of Isoquinolin-4-ol HCl exposure and PPE-mediated risk mitigation.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following table outlines the mandatory PPE and the scientific rationale validating each choice.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides superior resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve isoquinolines. Double-gloving prevents breakthrough if the outer layer is compromised by solvent degradation.
Eye Protection Snug-fitting Chemical Splash GogglesStandard safety glasses leave peripheral gaps. Goggles prevent aerosolized, hygroscopic dust from reacting with ocular fluid to form localized acid, preventing severe corneal damage.
Body Protection Tyvek® sleeves or fluid-resistant lab coatPrevents the accumulation of hygroscopic dust on porous cotton clothing. Cotton absorbs ambient moisture, which can slowly dissolve trapped chemical dust and transfer it to the skin.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a controlled airflow environment. The respiratory mucosa is highly susceptible to acid-base disruption from the HCl salt[5].

Operational Workflow & Handling Protocol

Every step in handling this compound must be designed to minimize aerosolization and prevent static buildup, which causes the light powder to scatter.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the Class II chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. The hygroscopic nature of the HCl salt causes clumping and static cling, leading to erratic measurements and sudden aerosolization.

  • Weighing: Tare the anti-static boat. Transfer the solid slowly. Close the source bottle immediately after extraction to prevent ambient moisture from degrading the stock batch.

  • Dissolution (Critical Step): Always add the solid to the solvent (e.g., Methanol, DMSO), never the reverse. Adding solvent directly to the dry salt can cause an exothermic release of trapped air, resulting in micro-splashing of toxic, acidic droplets.

  • Reaction Quenching: If your synthetic route involves strong bases, neutralize the reaction vessel slowly in an ice bath. Rapid addition of a base will strip the HCl, generating the free base isoquinolin-4-ol, which may rapidly precipitate and alter the reaction's thermal profile.

Workflow Start Preparation (Fume Hood + PPE) Weigh Weighing (Anti-static tools) Start->Weigh Dissolve Dissolution (Solid into Solvent) Weigh->Dissolve React Reaction/Synthesis Dissolve->React Quench Quenching (Mild base neutralization) React->Quench Waste Waste Segregation (Halogenated Organics) Quench->Waste End Decontamination (Mild Alkaline Wash) Waste->End

Standard operational workflow for handling and disposing of Isoquinolin-4-ol hydrochloride.

Spill Management & Disposal Plan

In the event of a spill, instinct often dictates wiping it up with a wet paper towel. Do not do this. Introducing water to the dry salt will immediately dissolve it, spreading the acidic and toxic hazard across a wider surface area[6].

Step-by-Step Spill Resolution:

  • Containment: Isolate the area. If the spill is outside the fume hood, immediately don a P100 respirator.

  • Dry Collection: Gently cover the powder with a slightly damp, absorbent pad to suppress dust generation, or use a specialized HEPA-filtered laboratory vacuum. Do not sweep with a brush, as this aerosolizes the particles.

  • Chemical Neutralization: Once the bulk solid is removed, wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes residual microscopic HCl[3].

  • Final Decontamination: Wipe the area with soap and water, followed by a 70% ethanol wipe to remove any remaining lipophilic organic residue.

Disposal Logistics:

  • Classification: Segregate all contaminated materials (gloves, bench pads, reaction byproducts) as "Halogenated Organic Waste."

  • Incompatibilities: Never dispose of isoquinoline derivatives in containers holding strong oxidizing agents (e.g., nitric acid or peroxides), as the nitrogenous heterocyclic ring can undergo violent, heat-generating oxidation[3].

References

Sources

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